Product packaging for Mt KARI-IN-2(Cat. No.:)

Mt KARI-IN-2

Cat. No.: B12411401
M. Wt: 377.4 g/mol
InChI Key: YEELHMPVDFYKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mt KARI-IN-2 is a cell-permeable inhibitor of ketol-acid reductoisomerase (KARI), a key enzyme in the biosynthetic pathway for branched-chain amino acids (BCAAs) in bacteria, fungi, and plants . As this pathway is absent in humans, KARI represents a promising target for the development of novel anti-infective agents, particularly against drug-resistant strains of Mycobacterium tuberculosis . By inhibiting KARI, this compound effectively halts the production of valine, leucine, and isoleucine, thereby disrupting bacterial growth and survival . Research into KARI inhibitors like this compound is crucial for exploring new therapeutic strategies against tuberculosis, a disease that causes significant global mortality . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N5O4S2 B12411401 Mt KARI-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11N5O4S2

Molecular Weight

377.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]thiourea

InChI

InChI=1S/C14H11N5O4S2/c1-22-9-4-2-8(3-5-9)15-13(24)16-14-18-17-12(25-14)10-6-7-11(23-10)19(20)21/h2-7H,1H3,(H2,15,16,18,24)

InChI Key

YEELHMPVDFYKPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC2=NN=C(S2)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (KARI): Function, Structure, and a Target for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a formidable global health threat, exacerbated by the rise of multidrug-resistant strains. This necessitates the exploration of novel drug targets essential for the bacillus's survival. One such promising target is ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway. This pathway is present in bacteria, fungi, and plants but absent in mammals, making KARI an attractive target for developing selective anti-tubercular agents with potentially low host toxicity. This technical guide provides an in-depth overview of Mtb KARI, covering its core function, structural biology, enzymatic kinetics, and its validation as a drug target. Detailed experimental protocols for its study and a summary of key quantitative data are also presented to aid researchers in this critical area of drug discovery.

Core Function and Biological Role

Ketol-acid reductoisomerase (EC 1.1.1.86), encoded by the ilvC gene (Rv3001c in Mtb H37Rv), is the second enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1][2] This pathway is crucial for the growth and survival of Mycobacterium tuberculosis.[3] KARI catalyzes a two-step reaction involving an alkyl-migration followed by a stereospecific reduction.[4] The enzyme converts (S)-2-acetolactate to (R)-2,3-dihydroxy-isovalerate in the valine and leucine pathway, and (S)-2-aceto-2-hydroxybutyrate to (R,R)-2,3-dihydroxy-3-methylvalerate in the isoleucine pathway.[1] This bifunctional catalysis is dependent on the presence of a divalent metal ion, typically Mg²⁺, and the cofactor NADPH as the reducing agent.[1][5] The essentiality of the BCAA pathway for Mtb makes KARI a prime candidate for the development of novel anti-tuberculosis drugs.[3] Studies have shown that the downregulation of ilvC leads to reduced survival of Mtb under stress conditions, such as low pH and starvation.[2]

Structural Biology and Catalytic Mechanism

Mycobacterium tuberculosis KARI is a Class I KARI, characterized by a shorter amino acid sequence compared to the Class II enzymes found in plants.[5][6] The crystal structure of Mtb KARI has been solved to high resolution, revealing a homodimeric assembly where the C-terminal domain of one subunit contributes to the active site of the adjacent subunit.[1][7] The active site contains a binuclear Mg²⁺ center, with the two metal ions separated by approximately 4.7 Å in the apoenzyme.[1] Upon substrate and cofactor binding, a significant conformational change occurs, bringing the metal ions closer to facilitate catalysis.[1]

The catalytic mechanism proceeds in two distinct steps within the single active site:

  • Isomerization: An alkyl-migration reaction where the substrate, (S)-2-acetolactate, is rearranged to form the intermediate 3-hydroxy-3-methyl-2-ketobutyrate (HMKB).[3][4] This step is strictly dependent on the presence of Mg²⁺.[3]

  • Reduction: The HMKB intermediate is then reduced by NADPH to the final product, (R)-2,3-dihydroxy-isovalerate.[3][4]

This intricate mechanism and the unique structural features of the active site provide a solid foundation for the rational design of specific inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data for Mycobacterium tuberculosis KARI, including its kinetic parameters and the inhibitory constants of various compounds.

Table 1: Kinetic Parameters of Mtb KARI

SubstrateCofactorKm (µM)kcat (s⁻¹)Reference(s)
(S)-2-AcetolactateNADPH110 ± 41.4 ± 0.02[8]
3-hydroxy-3-methyl-2-ketobutyrate (HMKB)NADPH301.30 ± 7.7201.17 ± 61.39[8]
(S)-2-AcetolactateNADH488.76 ± 57.0471.5 ± 4.77[8]

Table 2: Inhibition Constants (Ki) of Mtb KARI Inhibitors

InhibitorKi (nM)Inhibition TypeReference(s)
N-hydroxy-N-isopropyloxamate (IpOHA)~26Slow-binding[9]
Hoe 704300Reversible[9]
Cyclopropane-1,1-dicarboxylate (CPD)3030Reversible[9]
NSC11656595.4Slow-binding[10]
151f (NSC116565 analog)8Competitive (vs NADPH)[10]
3-(methylsulfonyl)-2-oxopropanic acid531-[10]
Pyrimidinedione (1f)23.3Time-dependent, Competitive (vs AL & NADPH)[6]

Table 3: In Vitro Whole-Cell Activity of KARI Inhibitors against Mtb

InhibitorMIC (µM)Reference(s)
Compound 162.06 ± 0.91[11]
NR-107-[12]
ASIM-F-[12]
NSC11656520[10]
151f (NSC116565 analog)18[10]
2-aminophenol1.10[10]
Pyrimidinedione (1f)12.7[6]

Experimental Protocols

Cloning, Expression, and Purification of Mtb KARI

This protocol describes a general method for obtaining purified Mtb KARI for downstream applications.

  • Gene Amplification and Cloning:

    • Amplify the ilvC gene (Rv3001c) from M. tuberculosis H37Rv genomic DNA using specific primers.

    • Ligate the amplified gene into a suitable expression vector, such as pET28a, which incorporates an N-terminal hexa-histidine (His₆) tag for purification.[5]

    • Transform the resulting plasmid into a competent E. coli expression strain, for example, BL21(DE3).[13]

  • Protein Expression:

    • Grow the transformed E. coli cells in Luria-Bertani (LB) medium at 37°C to an OD₆₀₀ of 0.6-0.8.[13]

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 to 1 mM.[13]

    • Continue incubation for 18-20 hours at a reduced temperature of 18°C to enhance protein solubility.[13]

    • Harvest the cells by centrifugation.

  • Cell Lysis and Purification:

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300-600 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF).[9][13]

    • Lyse the cells by sonication on ice.[13]

    • Clarify the lysate by centrifugation to remove cell debris.[13]

    • Apply the supernatant to a Ni-NTA affinity chromatography column.[14]

    • Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.[9]

    • Elute the His-tagged KARI protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).[14]

    • For higher purity, perform size-exclusion chromatography as a final polishing step.[5]

    • Analyze protein purity by SDS-PAGE.[5]

KARI Enzymatic Assay

This protocol outlines a continuous spectrophotometric assay to measure KARI activity by monitoring the consumption of NADPH.

  • Reaction Mixture:

    • Prepare a reaction mixture in a suitable buffer, such as 100 mM Tris-HCl, pH 8.0.[15]

    • The final reaction mixture should contain:

      • 4 mM MgCl₂[15]

      • 0.2 mM NADPH[15]

      • Varying concentrations of the substrate (e.g., (S)-2-acetolactate).

      • A suitable concentration of purified Mtb KARI enzyme.

  • Assay Procedure:

    • Initiate the reaction by adding the enzyme to the reaction mixture.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ (extinction coefficient of 6220 M⁻¹ cm⁻¹).[8]

    • Perform the assay at a constant temperature, for example, 25°C.[15]

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear phase of the absorbance change.

    • Determine the kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation using appropriate software (e.g., Prism).[15]

High-Throughput Screening (HTS) of KARI Inhibitors

This protocol provides a general workflow for identifying novel Mtb KARI inhibitors through whole-cell screening.

  • Assay Preparation:

    • Use a recombinant strain of M. tuberculosis H37Rv expressing a fluorescent reporter protein (e.g., GFP or mCherry) for easy quantification of bacterial growth.[16]

    • Dispense the test compounds from a chemical library into 384-well microplates.[10]

    • Inoculate the plates with a diluted culture of the Mtb reporter strain in a suitable growth medium (e.g., 7H9-Tw-OADC).[16]

    • Include appropriate controls: no-drug (DMSO vehicle) for maximal growth and a known antibiotic (e.g., rifampicin) for maximal inhibition.

  • Incubation and Data Acquisition:

    • Incubate the plates at 37°C in a humidified incubator for a defined period (e.g., 5-7 days).[16]

    • Measure the fluorescence intensity in each well using a plate reader.[16]

  • Hit Identification and Confirmation:

    • Calculate the percentage of growth inhibition for each compound relative to the controls.

    • Identify primary "hits" based on a predefined inhibition threshold (e.g., ≥90% inhibition).[10]

    • Confirm the activity of the primary hits in dose-response assays to determine the minimum inhibitory concentration (MIC).

Visualizations

Branched-Chain Amino Acid Biosynthesis Pathway

BCAA_Pathway Pyruvate Pyruvate AHAS AHAS (ilvB1, ilvN) Pyruvate->AHAS Threonine Threonine Threonine->AHAS Acetolactate (S)-2-Acetolactate KARI KARI (ilvC) (Mtb Target) Acetolactate->KARI AcetoHydroxybutyrate (S)-2-Aceto-2-hydroxybutyrate AcetoHydroxybutyrate->KARI DHIV (R)-2,3-Dihydroxy- isovalerate DHAD DHAD (ilvD) DHIV->DHAD DHMV (R,R)-2,3-Dihydroxy- 3-methylvalerate DHMV->DHAD Ketoisovalerate α-Ketoisovalerate BCAT BCAT (ilvE) Ketoisovalerate->BCAT LeuA LeuA Ketoisovalerate->LeuA KetoMethylvalerate α-Keto-β-methylvalerate KetoMethylvalerate->BCAT Valine Valine Leucine Leucine Isoleucine Isoleucine AHAS->Acetolactate AHAS->AcetoHydroxybutyrate KARI->DHIV KARI->DHMV DHAD->Ketoisovalerate DHAD->KetoMethylvalerate BCAT->Valine BCAT->Isoleucine LeuCD LeuC/D LeuA->LeuCD LeuB LeuB LeuCD->LeuB LeuB->Leucine Inhibitor_Workflow Start Start: Compound Library HTS High-Throughput Screening (Whole-cell assay) Start->HTS HitID Primary Hit Identification HTS->HitID DoseResponse Dose-Response Assay (MIC Determination) HitID->DoseResponse ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits EnzymeAssay In Vitro KARI Enzyme Assay (IC₅₀/Kᵢ Determination) ConfirmedHits->EnzymeAssay TargetValidation On-Target Activity Confirmed EnzymeAssay->TargetValidation LeadOpt Lead Optimization TargetValidation->LeadOpt

References

Mt KARI as a novel drug target for tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), presents a formidable challenge to global public health. This has intensified the search for novel drug targets and therapeutic strategies. The branched-chain amino acid (BCAA) biosynthesis pathway has emerged as a promising area for anti-TB drug development because it is essential for the survival of Mtb but absent in humans.[1][2][3][4] Within this pathway, Ketol-acid reductoisomerase (KARI) has been identified as a particularly attractive target.[1][2][3][4][5] This technical guide provides a comprehensive overview of Mt KARI, including its biochemical function, validation as a drug target, known inhibitors, and detailed experimental protocols.

The Role and Structure of Mt KARI

KARI is the second enzyme in the BCAA biosynthesis pathway and is responsible for a crucial two-step reaction.[2][3][4][6] The first step is an isomerization reaction that requires a magnesium ion (Mg²⁺) cofactor.[7] The second step involves the reduction of the intermediate by the cofactor nicotinamide adenine dinucleotide phosphate (NADPH) to produce dihydroxy-isovalerate.[2][3][4][7]

Mycobacterium tuberculosis KARI (Mt KARI) is classified as a class I KARI.[2][3][4][7] The crystal structure of Mt KARI has been resolved to 1.0 Å resolution, revealing a solvent-accessible active site containing two Mg²⁺ ions.[2][3][4] The binding of substrates and the cofactor NADPH induces significant conformational changes in the enzyme, which are critical for its catalytic activity.[2][3][4]

Signaling and Reaction Pathways

The following diagrams illustrate the BCAA biosynthesis pathway, the enzymatic reaction of KARI, and a general workflow for inhibitor screening.

BCA_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate Acetolactate 2-Acetolactate Pyruvate->Acetolactate AHAS Isoleucine Isoleucine Pyruvate->Isoleucine Multiple Steps Dihydroxyisovalerate 2,3-Dihydroxy- isovalerate Acetolactate->Dihydroxyisovalerate KARI (Mt KARI) Target of Inhibition Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate DHAD Valine Valine Ketoisovalerate->Valine BCAT Leucine Leucine Ketoisovalerate->Leucine Multiple Steps

Caption: Branched-Chain Amino Acid Biosynthesis Pathway in M. tuberculosis.

KARI_Reaction cluster_reaction KARI Two-Step Reaction Acetolactate 2-Acetolactate Intermediate 2-aceto-2-hydroxybutyrate (Intermediate) Acetolactate->Intermediate Isomerization (Mg2+ dependent) Product 2,3-dihydroxy-3-alkylbutyrate Intermediate->Product Reduction (NADPH dependent) NADP NADP Intermediate->NADP NADPH NADPH NADPH->Intermediate Mg Mg2+ Mg->Acetolactate

Caption: The two-step enzymatic reaction catalyzed by Mt KARI.

Inhibitor_Screening_Workflow cluster_workflow Inhibitor Discovery and Validation Workflow CompoundLibrary Compound Library Screening EnzymeAssay In Vitro Enzymatic Assay (KARI Activity) CompoundLibrary->EnzymeAssay HitIdentification Hit Identification (Potent Inhibitors) EnzymeAssay->HitIdentification Kinetics Kinetic Characterization (Ki, kon, koff) HitIdentification->Kinetics CellAssay Cell-Based Assay (Mtb Growth Inhibition - MIC) HitIdentification->CellAssay LeadOptimization Lead Optimization Kinetics->LeadOptimization CellAssay->LeadOptimization InVivo In Vivo Efficacy Studies LeadOptimization->InVivo

Caption: General workflow for screening and validation of Mt KARI inhibitors.

Validation of Mt KARI as a Drug Target

The validation of KARI as a viable drug target is supported by the discovery of inhibitors that demonstrate activity in both enzymatic and whole-cell assays.[5] Screening of compound libraries has led to the identification of several chemical scaffolds that inhibit Mt KARI and impede the growth of Mtb.[1][5]

Inhibitors of Mt KARI

A number of promising inhibitors of Mt KARI have been identified and characterized. These compounds belong to diverse chemical classes and exhibit a range of potencies.

Inhibitor Class/NameKi Value (nM)MIC (µM)Notes
IpOHA Analogues IpOHA (N-hydroxy-N-isopropyloxamate) is a known inhibitor of plant KARI.[8] Analogues have been synthesized and evaluated against Mt KARI.
Analogue 119.7-A potent slow- and tight-binding inhibitor of Mt KARI, fivefold more potent than IpOHA.[8]
Prodrug of Analogue 1-2.32 ± 0.04 (MIC₉₀)Demonstrates antimycobacterial activity against a virulent strain of Mtb (H37Rv).[8]
MMV553002 --Identified from the Medicines for Malaria Venture Pathogen Box library.[1]
Parent Compound5311.10 (MIC₉₀)The anti-TB activity is attributed to a 2-aminophenol product, while the KARI inhibition is from a 3-(methylsulfonyl)-2-oxopropanic acid product.[1][9]
NSC116565 & Analogues Identified from the National Cancer Institute Developmental Therapeutic Program library.[1][10]
NSC116565 (1b)95.420 (MIC₉₀)A potent, slow-binding inhibitor of Mt KARI.[1] Also inhibits the growth of virulent Mtb cells.
Analogue 151f (1f)818 (MIC₉₀)A phenyl derivative of NSC116565, it is a potent inhibitor of Mt KARI and Mtb cell growth.[1] It acts as a competitive inhibitor for both 2-acetolactate and NADPH.[6][11]
Other Screened Compounds
Compound from Library Screen 13,000 - 4,000Active in cell assaysTwo inhibitors were discovered with Ki values in the low micromolar range.[5]

Experimental Protocols

A continuous spectrophotometric assay is commonly used to measure the activity of Mt KARI by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[9]

Materials:

  • Purified Mt KARI enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Magnesium chloride (MgCl₂)

  • NADPH

  • Substrate (e.g., 2-acetolactate)

  • Test compounds (potential inhibitors)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in the microplate wells containing the assay buffer, MgCl₂, and NADPH.

  • Add the test compound or vehicle control (e.g., DMSO) to the respective wells.

  • Initiate the reaction by adding the substrate, 2-acetolactate.

  • Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the vehicle control.

  • For kinetic studies (e.g., determination of Ki), the assay is performed with varying concentrations of substrate and inhibitor.

The Microplate Alamar Blue Assay (MABA) is a widely used method to determine the MIC of compounds against M. tuberculosis.[12]

Materials:

  • M. tuberculosis culture (e.g., H37Rv strain)

  • 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds

  • Standard anti-TB drugs (e.g., rifampicin, isoniazid) as positive controls

  • 96-well microplates

  • Alamar Blue reagent (resazurin)

Procedure:

  • Prepare serial dilutions of the test compounds and standard drugs in the 96-well microplates.

  • Prepare an inoculum of M. tuberculosis from a fresh culture and adjust the optical density to a standard value.

  • Inoculate the wells containing the test compounds and controls with the bacterial suspension. Include wells with bacteria only (growth control) and media only (sterility control).

  • Incubate the plates at 37°C for a specified period (e.g., 7 days).

  • After incubation, add the Alamar Blue reagent to each well and re-incubate overnight.

  • Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[12]

Conclusion and Future Directions

Mt KARI represents a highly promising and validated target for the development of novel anti-tuberculosis drugs. Its essentiality for M. tuberculosis and absence in humans provide a clear therapeutic window. The identification of several potent inhibitors with diverse chemical scaffolds has laid a strong foundation for future drug discovery efforts.

Future research should focus on:

  • Lead Optimization: Improving the potency, selectivity, and pharmacokinetic properties of the current lead compounds.

  • Structure-Based Drug Design: Utilizing the high-resolution crystal structure of Mt KARI to design novel inhibitors with improved binding affinity and specificity.

  • Mechanism of Action Studies: Further elucidating the detailed molecular interactions between inhibitors and the enzyme to guide rational drug design.

  • In Vivo Efficacy: Evaluating the most promising inhibitors in animal models of tuberculosis to assess their therapeutic potential.

The continued exploration of Mt KARI as a drug target holds significant promise for the development of the next generation of anti-TB agents, which are urgently needed to combat the global threat of tuberculosis.

References

Targeting Tuberculosis: A Technical Guide to Novel Inhibitors of Ketol-Acid Reductoisomerase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health threat, necessitating the development of novel therapeutic agents to combat drug-resistant strains. A promising avenue for drug discovery lies in targeting essential metabolic pathways of the bacterium that are absent in humans. One such pathway is the branched-chain amino acid (BCAA) biosynthesis pathway, which is vital for the survival of M. tuberculosis. This guide focuses on a key enzyme in this pathway, Ketol-acid reductoisomerase (KARI), as a target for novel anti-TB compounds.

The Branched-Chain Amino Acid Biosynthesis Pathway: A Prime Target

The BCAA biosynthesis pathway is responsible for the production of valine, leucine, and isoleucine, amino acids crucial for protein synthesis and other essential cellular functions in M. tuberculosis. The absence of this pathway in humans makes its constituent enzymes attractive targets for the development of selective inhibitors with potentially low host toxicity. KARI (EC 1.1.1.86) catalyzes the second step in this pathway, a two-part reaction involving an alkyl migration followed by an NADPH-dependent reduction.[1][2]

Below is a diagram illustrating the core of the BCAA biosynthesis pathway in M. tuberculosis, highlighting the central role of KARI.

BCAA_pathway Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->AHAS Acetolactate α-Acetolactate AHAS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate AHAS->Acetohydroxybutyrate KARI Ketol-acid Reductoisomerase (KARI) Acetolactate->KARI Acetohydroxybutyrate->KARI Dihydroxy_isovalerate α,β-Dihydroxy- isovalerate KARI->Dihydroxy_isovalerate Dihydroxy_methylvalerate α,β-Dihydroxy- β-methylvalerate KARI->Dihydroxy_methylvalerate DHAD Dihydroxyacid Dehydratase (DHAD) Dihydroxy_isovalerate->DHAD Dihydroxy_methylvalerate->DHAD Keto_isovalerate α-Keto-isovalerate DHAD->Keto_isovalerate Keto_methylvalerate α-Keto-β-methylvalerate DHAD->Keto_methylvalerate BCAT Branched-chain Amino Acid Transaminase (BCAT) Keto_isovalerate->BCAT Leucine_pathway To Leucine Biosynthesis Keto_isovalerate->Leucine_pathway Keto_methylvalerate->BCAT Valine Valine BCAT->Valine Isoleucine Isoleucine BCAT->Isoleucine KARI_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Reaction Mix (Buffer, NADPH, KARI) B Add Test Compound A->B C Pre-incubate B->C D Initiate with Substrate (2-acetolactate) C->D E Monitor Absorbance (340 nm) D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 / Ki G->H Cytotoxicity_Assay_Logic Start Seed Mammalian Cells Treat Treat with Test Compound Start->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Calculate % Viability & IC50 Measure->Analyze

References

Delving into Mt KARI-IN-2: A Technical Guide to its Initial Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of Mt KARI-IN-2, a potent inhibitor of Mycobacterium tuberculosis (Mtb) ketol-acid reductoisomerase (KARI). This enzyme is a critical component of the branched-chain amino acid biosynthesis pathway in Mtb, making it a promising target for novel anti-tuberculosis therapeutics. This document summarizes the available quantitative data, details the experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The inhibitory activity and cellular effects of this compound and related compounds have been quantified through various assays. The data presented below is compiled from publicly available research to facilitate comparative analysis.

Table 1: In Vitro Enzyme Inhibition and Cellular Activity of Mt KARI Inhibitors

CompoundTargetKi (μM)MIC vs. Mtb H37Rv (μM)Cytotoxicity (HEK293) IC50
This compound (5b) Mt KARI2.02[1]0.78[1]> 86 μg/mL[1]
Mt KARI-IN-1Mt KARI3.06Not ReportedNot Reported
Mt KARI-IN-4 (5c)Mt KARI5.480.78> 72 μg/mL
Mt KARI-IN-5 (6c)Mt KARI4.721.56> 64 μg/mL
NR-107Mt KARI18.47 (IC50)Not ReportedLow toxicity at 25 µM (RAW 264.7)
ASIM-FMt KARI27.02 (IC50)Not ReportedLow toxicity at 25 µM (RAW 264.7)
NSC116565Mt KARI0.095420Not Reported
Pyrimidinedione (1f)Mt KARI0.023312.7Not Reported

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound. These protocols are based on standard and published methods for the investigation of Mtb KARI inhibitors.

Mt KARI Enzyme Inhibition Assay (Ki Determination)

This assay quantifies the inhibitory potency of a compound against the Mt KARI enzyme. The activity of Mt KARI is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.

Materials:

  • Purified recombinant Mt KARI enzyme

  • Tris-HCl buffer (pH 7.5-8.0)

  • MgCl2

  • NADPH

  • 2-acetolactate (substrate)

  • This compound (or other test inhibitors) dissolved in DMSO

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and NADPH in each well of a 96-well plate.

  • Add varying concentrations of the test inhibitor (this compound) to the wells. A DMSO control (no inhibitor) is also included.

  • Initiate the enzymatic reaction by adding the substrate, 2-acetolactate, to each well.

  • Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

  • Calculate the initial reaction velocities from the linear phase of the absorbance curves.

  • Determine the inhibition constant (Ki) by fitting the initial velocity data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or mixed-type inhibition equations) using graphing and statistical software.

Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis H37Rv

The MIC assay determines the lowest concentration of an inhibitor that prevents the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test inhibitor (this compound)

  • 96-well microplates

  • Resazurin or Alamar blue solution

  • Plate reader for fluorescence or colorimetric measurement

Procedure:

  • Prepare a serial dilution of the test inhibitor in Middlebrook 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv. Include positive (no inhibitor) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add a growth indicator such as resazurin or Alamar blue to each well and incubate for an additional 24-48 hours.

  • The MIC is determined as the lowest concentration of the inhibitor that prevents a color change (e.g., from blue to pink for resazurin), indicating the inhibition of bacterial growth.

Cytotoxicity Assay in HEK293 Cells

This assay assesses the toxicity of the inhibitor against a human cell line to determine its selectivity.

Materials:

  • HEK293 (Human Embryonic Kidney 293) cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test inhibitor (this compound)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® reagent

  • Plate reader for absorbance or luminescence

Procedure:

  • Seed HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 24-72 hours).

  • After the incubation period, add the viability reagent (e.g., MTT or CellTiter-Glo®).

  • Incubate as per the reagent manufacturer's instructions to allow for the conversion of the substrate by viable cells.

  • Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces cell viability by 50%, by plotting the cell viability against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the biological context and experimental processes described in this guide.

BCAA_Pathway cluster_Mtb Mycobacterium tuberculosis Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate Acetolactate 2-Acetolactate Pyruvate->Acetolactate AHAS Dihydroxyisovalerate 2,3-Dihydroxy- isovalerate Acetolactate->Dihydroxyisovalerate Mt KARI (Target of this compound) Keto_isovalerate α-Keto-isovalerate Dihydroxyisovalerate->Keto_isovalerate DHAD Valine Valine Keto_isovalerate->Valine BCAT Isoleucine_Leucine Isoleucine / Leucine Keto_isovalerate->Isoleucine_Leucine Multiple Steps Mt_KARI_IN_2 This compound Mt_KARI_IN_2->Acetolactate

Caption: Branched-chain amino acid biosynthesis pathway in M. tuberculosis.

KARI_Inhibition_Assay cluster_prep Assay Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prepare Reaction Mix Prepare Reaction Mix (Buffer, MgCl2, NADPH) Add Inhibitor Add this compound (Serial Dilution) Prepare Reaction Mix->Add Inhibitor Add Enzyme Add Mt KARI Enzyme Add Inhibitor->Add Enzyme Initiate Reaction Initiate with Substrate (2-Acetolactate) Add Enzyme->Initiate Reaction Measure Absorbance Monitor NADPH Oxidation (Absorbance at 340 nm) Initiate Reaction->Measure Absorbance Calculate Velocity Calculate Initial Velocities Measure Absorbance->Calculate Velocity Determine Ki Determine Ki Value Calculate Velocity->Determine Ki

Caption: Experimental workflow for the Mt KARI enzyme inhibition assay.

MIC_Assay_Workflow Serial Dilution Prepare Serial Dilution of This compound in 7H9 Broth Inoculation Inoculate with M. tuberculosis H37Rv Serial Dilution->Inoculation Incubation Incubate at 37°C (7-14 days) Inoculation->Incubation Add Indicator Add Resazurin/ Alamar Blue Incubation->Add Indicator Second Incubation Incubate at 37°C (24-48 hours) Add Indicator->Second Incubation Read Results Determine MIC (Lowest concentration with no color change) Second Incubation->Read Results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Assay of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ketol-acid reductoisomerase (KARI), encoded by the ilvC gene (Rv3001c in M. tuberculosis H37Rv), is the second enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of valine, leucine, and isoleucine.[4][5] As mammals lack this pathway and must obtain BCAAs from their diet, KARI represents an attractive target for the development of novel antimicrobial agents against Mycobacterium tuberculosis (Mt), the causative agent of tuberculosis.[1][2][5][6] Mt KARI is a bifunctional enzyme that catalyzes an initial Mg²⁺-dependent alkyl group rearrangement of (S)-2-acetolactate followed by an NADPH-dependent reduction to (R)-2,3-dihydroxy-isovalerate.[4] This application note provides a detailed protocol for the continuous spectrophotometric assay of Mt KARI activity by monitoring the consumption of NADPH.

Principle of the Assay

The enzymatic activity of Mt KARI is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of the substrate. The rate of NADPH consumption is directly proportional to the KARI enzyme activity. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[5]

Signaling Pathway

BCAA_Pathway cluster_cofactors Pyruvate Pyruvate Acetolactate_Synthase Acetolactate Synthase (AHAS) Pyruvate->Acetolactate_Synthase S_2_Acetolactate (S)-2-Acetolactate Acetolactate_Synthase->S_2_Acetolactate Mt_KARI Mt KARI (IlvC) S_2_Acetolactate->Mt_KARI R_2_3_Dihydroxy_isovalerate (R)-2,3-Dihydroxy- isovalerate Mt_KARI->R_2_3_Dihydroxy_isovalerate NADP NADP Mt_KARI->NADP NADP⁺ Further_Steps Further Steps R_2_3_Dihydroxy_isovalerate->Further_Steps BCAAs Valine, Leucine, Isoleucine Further_Steps->BCAAs NADPH NADPH NADPH->Mt_KARI NADPH

Experimental Workflow

Assay_Workflow Reagents Reagents Plate Plate Reagents->Plate 1 Incubate Incubate Plate->Incubate 2 Start Start Incubate->Start 3 Measure Measure Start->Measure 4 Analyze Analyze Measure->Analyze 5

Quantitative Data Summary

Table 1: Kinetic Parameters of Mt KARI and Homologs
EnzymeSubstrateKm (µM)kcat (s⁻¹)CofactorReference
MtKARI-II(S)-2-Acetolactate488.76 ± 57.0471.5 ± 4.77NADH[5]
MtKARI(S)-2-Acetolactate110 ± 41.4 ± 0.02NADPH[5]
MtKARI-IIHMKB301.30 ± 7.7201.17 ± 61.39NADPH[5]
MtKARI-IIHMKB556.15 ± 137.879.25 ± 32.88NADH[5]
EcKARI(S)-2-Acetolactate230 ± 82.15 ± 0.02NADPH[4]

Note: HMKB is a synthetic substrate, 2-hydroxy-2-methyl-3-ketobutyrate.

Table 2: Inhibitor Constants (Ki) for Mt KARI
InhibitorKi (nM)Inhibition TypeReference
NSC11656595.4Time-dependent[6][7]
1f (NSC116565 analog)23.3Competitive (vs. AL & NADPH)[8]
3-(methylsulfonyl)-2-oxopropanic acid531-[6]
E4153 ± 25-[2]
E1038.4 ± 5.5-[2]

Experimental Protocol

Materials and Reagents
  • Purified Mt KARI enzyme

  • (S)-2-acetolactate (substrate)

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl or Potassium Phosphate buffer

  • Dithiothreitol (DTT) (optional, for enzyme stability)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

  • Nuclease-free water

Assay Buffer Preparation

Prepare a 100 mM Tris-HCl buffer, pH 8.0, containing 10 mM MgCl₂.[5] Alternatively, a 100 mM potassium phosphate buffer at pH 7.0 can be used.[9] The buffer should be filtered and degassed before use.

Stock Solution Preparation
  • Mt KARI Enzyme: Prepare a stock solution of purified Mt KARI in a suitable buffer (e.g., Tris-HCl with glycerol for stability). The final concentration in the assay will depend on the enzyme's specific activity.

  • Substrate ((S)-2-acetolactate): Prepare a 100 mM stock solution in nuclease-free water. Store at -20°C.

  • Cofactor (NADPH): Prepare a 10 mM stock solution in the assay buffer. Determine the precise concentration spectrophotometrically at 340 nm (ε = 6220 M⁻¹cm⁻¹). Prepare fresh daily and keep on ice, protected from light.

Assay Procedure

The following protocol is for a total reaction volume of 200 µL in a 96-well plate format. Adjust volumes accordingly for cuvette-based assays.

  • Assay Mixture Preparation: In each well, prepare the assay mixture by adding the following components in order:

    • 158 µL Assay Buffer (100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)

    • 20 µL of (S)-2-acetolactate solution (final concentration will vary for Km determination, e.g., 2.5 mM)

    • 2 µL of 10 mM NADPH (final concentration 100-200 µM)[5][9]

  • Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to ensure all components are at thermal equilibrium.[5]

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the Mt KARI enzyme solution to each well. The final enzyme concentration should be chosen to provide a linear rate of absorbance decrease for at least 10 minutes.

  • Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes using a plate reader.

  • Controls:

    • No Enzyme Control: Replace the enzyme solution with an equal volume of enzyme storage buffer to measure the rate of non-enzymatic NADPH oxidation.

    • No Substrate Control: Replace the substrate solution with an equal volume of assay buffer to measure any substrate-independent NADPH oxidase activity of the enzyme.

Data Analysis
  • Calculate the Rate of Reaction: Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance vs. time plot (ΔAbs/min).

  • Convert to Molarity: Convert the rate from ΔAbs/min to µM/min using the Beer-Lambert law:

    • Rate (M/min) = (ΔAbs/min) / (ε × l)

    • Where ε (molar extinction coefficient of NADPH) = 6220 M⁻¹cm⁻¹ and l is the path length in cm.

  • Determine Kinetic Parameters: For Michaelis-Menten kinetics, perform the assay with varying substrate concentrations while keeping the enzyme and NADPH concentrations constant. Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Inhibitor Screening: To screen for inhibitors, perform the assay with a fixed concentration of substrate and NADPH in the presence and absence of the test compound. The percent inhibition can be calculated as:

    • % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] × 100

    • For Ki determination, perform the assay with varying concentrations of both substrate and inhibitor.

References

Application Notes: Recombinant Mycobacterium tuberculosis Ketol-acid Reductoisomerase (Mt KARI) Expression and Purification in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ketol-acid reductoisomerase (KARI) is a crucial enzyme (EC 1.1.1.86) in the branched-chain amino acid (BCAA) biosynthesis pathway, which is essential for bacteria, fungi, and plants, but absent in animals.[1][2] This makes the BCAA pathway an attractive target for the development of novel antimicrobial agents.[1] In Mycobacterium tuberculosis (Mt), the causative agent of tuberculosis, KARI is of significant interest as a potential drug target.[3][4] The development of inhibitors against Mt KARI could lead to new treatments for tuberculosis, a disease for which drug resistance is a growing concern.[2][5]

Recombinant expression of Mt KARI in Escherichia coli provides a robust system for producing large quantities of the enzyme for structural studies, functional assays, and high-throughput screening of potential inhibitors.[6][7] This document provides detailed protocols for the cloning, expression, and purification of recombinant Mt KARI in an E. coli host system.

Biological Function of Mt KARI

Mt KARI is a Class I KARI, characterized by a shorter amino acid sequence compared to the Class II enzymes found in plants.[2][8] It functions as a bifunctional enzyme, catalyzing a two-step reaction within a single active site.[9] The first step is a Mg²⁺-dependent isomerization of (S)-2-acetolactate to an intermediate, followed by an NADPH-dependent reduction to produce 2,3-dihydroxy-3-isovalerate, a precursor for the synthesis of valine and leucine.[2][9] Due to its reliance on NADPH as the reducing agent, monitoring NADPH oxidation is a common method for assaying its enzymatic activity.[2][9]

Quantitative Data

The following table summarizes the kinetic parameters of Mt KARI for its substrate, 2-acetolactate.

EnzymeSubstratekcat (s⁻¹)KM (µM)CofactorReference
Mt KARI2-acetolactate1.4 ± 0.02110 ± 4NADPH[2]

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the biochemical pathway in which Mt KARI participates and the general workflow for its recombinant production.

BCAA_Pathway cluster_legend Legend Pyruvate Pyruvate AL 2-Acetolactate Pyruvate->AL AHAS DHIV 2,3-Dihydroxy- 3-isovalerate AL->DHIV KARI (Mt KARI) EC 1.1.1.86 Valine Valine DHIV->Valine DHAD ... AHAS_node AHAS: Acetohydroxyacid synthase KARI_node KARI: Ketol-acid reductoisomerase DHAD_node DHAD: Dihydroxy-acid dehydratase

Caption: Branched-chain amino acid biosynthesis pathway highlighting the role of Mt KARI.

Expression_Purification_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification PCR 1. PCR Amplification of Mt KARI gene Digestion1 2. Restriction Digest of PCR product and vector PCR->Digestion1 Ligation 3. Ligation into Expression Vector (e.g., pET) Digestion1->Ligation Transformation1 4. Transformation into Cloning Strain (e.g., DH5α) Ligation->Transformation1 Transformation2 5. Transform Plasmid into Expression Strain (e.g., BL21(DE3)) Transformation1->Transformation2 Culture 6. Culture Growth Transformation2->Culture Induction 7. IPTG Induction Culture->Induction Harvest 8. Cell Harvesting Induction->Harvest Lysis 9. Cell Lysis Harvest->Lysis Centrifugation 10. Clarification by Centrifugation Lysis->Centrifugation AffinityChrom 11. Affinity Chromatography (e.g., Ni-NTA) Centrifugation->AffinityChrom Dialysis 12. Dialysis AffinityChrom->Dialysis FinalChrom 13. Polishing Step (e.g., Size Exclusion) Dialysis->FinalChrom PurifiedProtein PurifiedProtein FinalChrom->PurifiedProtein Purified Mt KARI

Caption: Experimental workflow for recombinant Mt KARI expression and purification.

Experimental Protocols

Protocol 1: Gene Cloning and Expression Vector Construction

This protocol describes the cloning of the M. tuberculosis KARI gene (Rv1733c is a latency antigen, the correct gene is not explicitly stated but is often implied in literature) into a pET-series expression vector, which contains a T7 promoter for high-level expression.[10][11][12]

Materials:

  • M. tuberculosis H37Rv genomic DNA

  • Phusion High-Fidelity DNA Polymerase

  • Forward and Reverse Primers with restriction sites (e.g., NdeI and XhoI)

  • pET expression vector (e.g., pET-28a(+) with an N-terminal His-tag)

  • Restriction enzymes (e.g., NdeI and XhoI) and corresponding buffers

  • T4 DNA Ligase and buffer

  • DH5α competent E. coli cells

  • LB agar plates with appropriate antibiotic (e.g., kanamycin for pET-28a)

Procedure:

  • PCR Amplification: Amplify the Mt KARI coding sequence from genomic DNA using PCR.[6] The reaction mixture should be prepared according to the polymerase manufacturer's instructions. A typical thermal cycling profile is:

    • Initial denaturation: 98°C for 30 seconds.

    • 30-35 cycles of:

      • Denaturation: 98°C for 10 seconds.

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tₘ).

      • Extension: 72°C for 1 minute (adjust based on gene length).

    • Final extension: 72°C for 10 minutes.

  • Purification and Digestion: Purify the PCR product using a commercial kit. Digest both the purified PCR product and the pET vector with the selected restriction enzymes (e.g., NdeI and XhoI) for 2-4 hours at 37°C.[11]

  • Ligation: Ligate the digested insert and vector using T4 DNA Ligase at a 3:1 molar ratio of insert to vector. Incubate overnight at 16°C or for 2 hours at room temperature.

  • Transformation: Transform the ligation mixture into competent DH5α E. coli cells via heat shock.[12] Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.

  • Screening: Screen colonies for the correct insert by colony PCR or restriction digestion of purified plasmid DNA (miniprep). Verify the sequence of the positive clones by DNA sequencing.

Protocol 2: Recombinant Protein Expression in E. coli

This protocol details the expression of Mt KARI in the E. coli BL21(DE3) strain.[13][14]

Materials:

  • Verified recombinant plasmid (e.g., pET-28a-MtKARI)

  • BL21(DE3) competent E. coli cells

  • Terrific Broth (TB) or Luria-Bertani (LB) broth with antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution (1 M stock)

Procedure:

  • Transformation: Transform the recombinant plasmid into BL21(DE3) competent cells and plate on LB agar with the selective antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10-50 mL of LB or TB medium containing the antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).[13]

  • Large-Scale Culture: Inoculate 1 L of TB or LB medium with the overnight starter culture (typically a 1:100 dilution). Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[6]

  • Induction: Cool the culture to 18-25°C. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[6][13]

  • Expression: Continue to incubate the culture at the lower temperature (18-25°C) for 16-20 hours with shaking. This lower temperature often improves the solubility of the recombinant protein.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 3: Purification of Recombinant Mt KARI

This protocol describes a two-step purification process using immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC).[15][16]

Materials:

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole

  • SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT

  • Lysozyme, DNase I, Protease inhibitor cocktail

  • Ni-NTA affinity resin

  • Dialysis tubing (10 kDa MWCO)

  • Size-exclusion chromatography column (e.g., Superdex 200)

Procedure:

  • Cell Lysis: Resuspend the frozen cell pellet in ice-cold Lysis Buffer (approx. 5 mL per gram of wet cell paste). Add lysozyme, DNase I, and a protease inhibitor cocktail. Incubate on ice for 30 minutes, then sonicate on ice until the suspension is no longer viscous.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant, which contains the soluble protein fraction.

  • IMAC (Capture Step):

    • Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10-20 column volumes (CV) of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged Mt KARI with Elution Buffer. Collect fractions and analyze by SDS-PAGE.[16]

  • Dialysis: Pool the fractions containing the protein of interest. Dialyze overnight at 4°C against SEC Buffer to remove imidazole and exchange the buffer.

  • Size-Exclusion Chromatography (Polishing Step):

    • Concentrate the dialyzed protein sample if necessary.

    • Equilibrate the SEC column with SEC Buffer.

    • Load the protein sample onto the column and run the chromatography.

    • Collect fractions and analyze by SDS-PAGE for purity. Pool the purest fractions.

  • Storage: Determine the protein concentration (e.g., using Bradford assay or A₂₈₀). Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 4: KARI Enzyme Activity Assay

This spectrophotometric assay measures KARI activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[2][9]

Materials:

  • Assay Buffer: 100 mM Tris-HCl pH 8.0

  • Magnesium Chloride (MgCl₂) solution (e.g., 100 mM stock)

  • NADPH solution (e.g., 10 mM stock)

  • Substrate: (S)-2-acetolactate solution (prepare fresh)

  • Purified Mt KARI enzyme

Procedure:

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:

    • Assay Buffer

    • 4 mM MgCl₂ (final concentration)

    • 0.2 mM NADPH (final concentration)[9]

  • Initiate Reaction: Add a known amount of purified Mt KARI to the cuvette and mix. The reaction can be initiated by the addition of the substrate, 2-acetolactate, at various concentrations to determine kinetic parameters.[2]

  • Measurement: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at 25°C or 37°C.[2] The rate of NADPH oxidation is proportional to the enzyme activity.

  • Calculation: Calculate the enzyme activity using the Beer-Lambert law and the extinction coefficient for NADPH at 340 nm (6220 M⁻¹cm⁻¹).[2] One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

References

Application Notes: Targeting Mycobacterium tuberculosis H37Rv with Ketol-Acid Reductoisomerase (KARI) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ketol-acid reductoisomerase (KARI) is a critical enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway of Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis.[1][2] This pathway is essential for the bacterium's survival and is absent in humans, making KARI an attractive and specific target for the development of novel anti-tuberculosis agents.[1][3] Inhibiting KARI disrupts the synthesis of essential amino acids like valine, leucine, and isoleucine, ultimately leading to bacterial growth inhibition.[2] These application notes provide detailed protocols for the cultivation of M. tuberculosis H37Rv and the evaluation of KARI inhibitor efficacy in vitro.

Mechanism of Action

KARI catalyzes a two-step reaction: an isomerization of an acetohydroxy acid substrate followed by an NADPH-dependent reduction.[1][4] The development of inhibitors targeting this enzyme aims to block this vital metabolic step. Various compounds have been identified that inhibit Mt KARI, demonstrating the potential of this strategy to combat drug-resistant tuberculosis strains.[3][5]

Quantitative Data: Efficacy of Mt KARI Inhibitors

The following table summarizes the in vitro activity of several KARI inhibitors against the M. tuberculosis H37Rv strain and the purified Mt KARI enzyme.

Inhibitor CompoundTypeTargetKi (Inhibition Constant)MIC (Minimum Inhibitory Concentration) against M. tuberculosis H37RvReference(s)
1f (pyrimidinedione) Competitive (vs. AL & NADPH)Mt KARI23.3 nM12.7 µM[6][7][8]
NSC116565 Time-dependentMt KARI95.4 nM20 µM (MIC90)[3][9]
MMV553002 (hydrolysed) Not specifiedMt KARI531 nM (for 3-(methylsulfonyl)-2-oxopropanic acid)1.10 µM (MIC90, for 2-aminophenol)[3]
IpOHA Slow-bindingMt KARI~26 nMNot Reported[5]
Hoe 704 ReversibleMt KARI300 nMNot Reported[5]
CPD ReversibleMt KARI3.03 µMNot Reported[5]
Mt KARI-IN-4 Potent InhibitorMt KARI5.48 µM0.78 µM[10]

Visualized Pathways and Workflows

Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

BCAA_Pathway cluster_pathway BCAA Biosynthesis in M. tuberculosis Pyruvate Pyruvate AHAS AHAS Pyruvate->AHAS 2x Acetolactate 2-Acetolactate AHAS->Acetolactate KARI KARI (Target Enzyme) Acetolactate->KARI DHIV 2,3-Dihydroxy- isovalerate KARI->DHIV NADPH->NADP+ DHAD DHAD DHIV->DHAD KIV α-Ketoisovalerate DHAD->KIV TA Transaminase KIV->TA Valine Valine TA->Valine Inhibitor KARI Inhibitor Inhibitor->KARI

Caption: The BCAA pathway in M. tuberculosis, highlighting the inhibitory action on KARI.

Experimental Workflow: MIC Determination

MIC_Workflow cluster_workflow Workflow for Minimum Inhibitory Concentration (MIC) Assay A 1. Prepare M. tb H37Rv Culture (Mid-log phase in 7H9/7H12 broth) D 4. Add M. tb Inoculum to wells (e.g., 1-2 x 10^5 CFU/mL) A->D B 2. Prepare Inhibitor Stock (e.g., 1 mg/mL in DMSO) C 3. Serially Dilute Inhibitor in 384-well plates B->C C->D E 5. Incubate Plates (37°C for ~7 days) D->E F 6. Add Viability Indicator (e.g., Alamar Blue or Resazurin) E->F G 7. Incubate and Read (Fluorescence/Colorimetric) F->G H 8. Determine MIC (Lowest concentration with ≥90% inhibition) G->H

Caption: Step-by-step workflow for determining the MIC of KARI inhibitors.

Logical Relationship: From Target Inhibition to Cellular Effect

Logical_Relationship cluster_logic Inhibitor Mechanism of Action Inhibitor KARI Inhibitor Target Mt KARI Enzyme Inhibitor->Target Binds to Active Site Pathway BCAA Pathway Disruption Target->Pathway Leads to Effect Inhibition of M. tuberculosis H37Rv Growth Pathway->Effect Results in

Caption: Logical flow from KARI enzyme inhibition to bacterial growth arrest.

Experimental Protocols

Protocol 1: Culturing Mycobacterium tuberculosis H37Rv

This protocol describes the standard procedure for growing the H37Rv strain for inhibitor testing. All work with virulent M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) facility.

Materials:

  • M. tuberculosis H37Rv (ATCC 27294) frozen stock

  • Middlebrook 7H9 Broth supplemented with 0.2% glycerol, 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase), and 0.05% Tween-80

  • Middlebrook 7H12 Broth (for some assays)[11]

  • Sterile culture flasks with vented caps

  • Incubator at 37°C

Procedure:

  • Thaw a frozen vial of M. tuberculosis H37Rv stock.

  • Inoculate 10 mL of supplemented Middlebrook 7H9 broth with the thawed culture.

  • Incubate the culture at 37°C with gentle agitation until it reaches the mid-logarithmic growth phase, typically indicated by an optical density at 600 nm (OD600) of 0.4-0.8.[8]

  • For MIC assays, dilute this primary culture in the appropriate assay medium (e.g., 7H12 broth) to the required final inoculum density.[11]

Protocol 2: Preparation of KARI Inhibitor Stock Solutions

This protocol provides a general method for preparing inhibitor stocks for use in MIC assays.

Materials:

  • KARI inhibitor compound (powder form)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh the KARI inhibitor powder.

  • Dissolve the powder in 100% DMSO to create a high-concentration primary stock solution (e.g., 1.0 mg/mL).[11]

  • Ensure the compound is fully dissolved. Gentle vortexing may be required.

  • Store the stock solution at -20°C or as recommended by the manufacturer.

  • On the day of the experiment, thaw the stock solution and prepare intermediate dilutions in the appropriate culture medium. The final DMSO concentration in the assay wells should be kept low (typically ≤1%) to avoid solvent toxicity to the bacteria.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) via Microplate Assay

This protocol outlines the determination of MIC using a 384-well plate format, adapted from standard high-throughput screening methods.[11]

Materials:

  • Sterile, black, clear-bottom 384-well microtiter plates[11]

  • M. tuberculosis H37Rv culture, adjusted to the desired inoculum density (e.g., 1-2 x 10⁵ CFU/mL) in 7H12 broth[11]

  • Diluted KARI inhibitor solutions

  • Positive control antibiotic (e.g., Amikacin or Rifampicin)[11]

  • Negative control (media with DMSO, no inhibitor)

  • Resazurin sodium salt solution (or Alamar Blue)

  • Multi-channel pipette or automated liquid handler

Procedure:

  • Plate Preparation:

    • Dispense 25 µL of serially diluted KARI inhibitor into the wells of a 384-well plate. The concentration range should span the expected MIC.

    • Include positive control wells (e.g., Amikacin at a concentration that fully inhibits growth) and negative/vehicle control wells (culture media with the same DMSO concentration as the test wells).[11]

  • Inoculation:

    • Prepare the bacterial inoculum by diluting a mid-log phase H37Rv culture in 7H12 broth to a final concentration of 1-2 x 10⁵ CFU/mL.[11]

    • Add 25 µL of the diluted bacterial suspension to each well, bringing the total volume to 50 µL.

  • Incubation:

    • Seal the plates (e.g., with a breathable membrane) to prevent evaporation while allowing gas exchange.

    • Incubate the plates at 37°C for 5-7 days.

  • Viability Assessment:

    • After incubation, add 10 µL of a viability indicator like Resazurin or Alamar Blue to each well.

    • Incubate for an additional 24-48 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence or absorbance according to the indicator used (for Resazurin: excitation ~560 nm, emission ~590 nm).

    • Calculate the percentage of growth inhibition for each inhibitor concentration relative to the positive and negative controls.

    • The MIC is defined as the lowest concentration of the inhibitor that results in ≥90% inhibition of bacterial growth.[11]

References

Application Notes and Protocols for the Spectrophotometric Assay of Ketol-Acid Reductoisomerase (KARI) Activity via NADPH Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketol-acid reductoisomerase (KARI), EC 1.1.1.86, is a critical enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, catalyzing the conversion of (S)-2-acetolactate to (R)-2,3-dihydroxy-isovalerate. This pathway is essential for the growth of bacteria, fungi, and plants, but is absent in animals, making KARI a promising target for the development of novel antibiotics, herbicides, and antifungal agents. The KARI-catalyzed reaction is a two-step process involving an Mg²⁺-dependent alkyl migration followed by an NADPH-dependent reduction of the keto group.

The activity of KARI can be conveniently measured using a continuous spectrophotometric assay that monitors the oxidation of NADPH to NADP⁺. This is observed as a decrease in absorbance at 340 nm. This application note provides a detailed protocol for this assay, including reagent preparation, step-by-step procedures for determining enzyme kinetics and inhibitor potency, data analysis, and troubleshooting.

Principle of the Assay

The spectrophotometric assay for KARI activity is based on the principle that the reduced cofactor NADPH absorbs light at 340 nm, while its oxidized form, NADP⁺, does not. The KARI-catalyzed reduction of its substrate is coupled to the oxidation of NADPH. Therefore, the rate of the enzymatic reaction is directly proportional to the rate of decrease in absorbance at 340 nm. The reaction is:

(S)-2-acetolactate + NADPH + H⁺ --(KARI, Mg²⁺)--> (R)-2,3-dihydroxy-isovalerate + NADP⁺

The rate of NADPH oxidation can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette.

Data Presentation

Table 1: Kinetic Parameters of KARI from Various Organisms
OrganismSubstrateKm (µM)kcat (s⁻¹)Reference
Escherichia coli(S)-2-acetolactate230 ± 82.15 ± 0.02[1]
Mycobacterium tuberculosis(S)-2-acetolactate301.30 ± 7.7201.17 ± 61.39
Sulfolobus acidocaldarius(S)-2-acetolactate184 - 600.058 - 0.957[2]
Campylobacter jejuni(S)-2-acetolactate881 ± 500.85 ± 0.05[1]
Table 2: Inhibitor Potency against KARI
InhibitorOrganismKᵢ (nM)IC₅₀ (µM)Reference
MMV553002Mycobacterium tuberculosis-0.8[3][4]
E4Mycobacterium tuberculosis153 ± 25-[4]
E4Staphylococcus aureus531 ± 68-[4]
E10Mycobacterium tuberculosis38.4 ± 5.5-[4]
E10Staphylococcus aureus22.2 ± 15.4-[4]
Cyclopropane-1,1-dicarboxylate (CPD)Staphylococcus aureus2730-[5]
N-isopropyloxalyl hydroxamate (IpOHA)Staphylococcus aureus7.9-[5]

Experimental Protocols

Materials and Reagents
  • Purified KARI enzyme

  • (S)-2-acetolactate (substrate)

  • NADPH (cofactor)

  • Tris-HCl buffer (or other suitable buffer, e.g., potassium phosphate)

  • Magnesium chloride (MgCl₂)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (quartz for UV range) or 96-well UV-transparent plates

  • Calibrated pipettes

Preparation of Reagents
  • Assay Buffer: Prepare a 100 mM Tris-HCl buffer, pH 8.0. Other buffers such as 100 mM potassium phosphate, pH 7.0, can also be used. Ensure the buffer is at room temperature before use.

  • MgCl₂ Stock Solution: Prepare a 1 M stock solution of MgCl₂ in deionized water.

  • NADPH Stock Solution: Prepare a 10 mM stock solution of NADPH in the assay buffer. The exact concentration should be determined spectrophotometrically using the molar extinction coefficient of 6220 M⁻¹cm⁻¹ at 340 nm. Store in small aliquots at -20°C and protect from light.

  • (S)-2-acetolactate Stock Solution: Prepare a 100 mM stock solution of (S)-2-acetolactate in the assay buffer. Store in aliquots at -20°C.

  • Enzyme Solution: Dilute the purified KARI enzyme in assay buffer to a suitable concentration. The optimal concentration should be determined empirically to give a linear decrease in absorbance over a few minutes. Keep the enzyme on ice.

Standard KARI Activity Assay Protocol
  • Set up the reaction mixture in a 1 ml cuvette (or an appropriate volume for a 96-well plate). The final concentrations of the components should be:

    • 100 mM Tris-HCl, pH 8.0

    • 10 mM MgCl₂

    • 0.2 mM NADPH

    • 10 mM (S)-2-acetolactate

  • Add the assay buffer, MgCl₂, and NADPH to the cuvette and mix.

  • Add the KARI enzyme solution to the cuvette, mix by gentle inversion, and place the cuvette in the spectrophotometer.

  • Start the reaction by adding the substrate, (S)-2-acetolactate.

  • Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) for 3-5 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).

Protocol for Determining Kₘ and Vₘₐₓ
  • Set up a series of reactions as described in the standard protocol, but vary the concentration of one substrate (e.g., (S)-2-acetolactate) while keeping the concentration of the other substrate (NADPH) constant and saturating. A typical range for (S)-2-acetolactate could be from 0.1 to 10 times the expected Kₘ.

  • Measure the initial reaction rates (velocities) for each substrate concentration.

  • Plot the initial velocity (v) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation (v = Vₘₐₓ[S] / (Kₘ + [S])) using non-linear regression software to determine the Kₘ and Vₘₐₓ values.

Protocol for Determining Inhibitor IC₅₀
  • Set up a series of reactions as described in the standard protocol.

  • Add varying concentrations of the inhibitor to each reaction mixture. Include a control reaction with no inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-30 minutes) before initiating the reaction with the substrate.

  • Measure the initial reaction rates for each inhibitor concentration.

  • Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

Data Analysis: Worked Example

Objective: To calculate the specific activity of a KARI enzyme preparation.

Experimental Data:

  • Change in absorbance at 340 nm per minute (ΔA₃₄₀/min) = 0.150

  • Molar extinction coefficient of NADPH (ε) = 6220 M⁻¹cm⁻¹

  • Path length of the cuvette (l) = 1 cm

  • Total reaction volume = 1 ml

  • Volume of enzyme solution added = 20 µl

  • Protein concentration of the enzyme stock = 0.5 mg/ml

Calculations:

  • Calculate the rate of NADPH oxidation in M/min using the Beer-Lambert Law (A = εcl, so c = A/εl): Rate (M/min) = (ΔA₃₄₀/min) / (ε * l) Rate (M/min) = 0.150 / (6220 M⁻¹cm⁻¹ * 1 cm) Rate (M/min) = 2.41 x 10⁻⁵ M/min

  • Convert the rate to µmol/min: Rate (µmol/min) = Rate (M/min) * Total reaction volume (L) * 10⁶ µmol/mol Rate (µmol/min) = 2.41 x 10⁻⁵ mol/(L*min) * 0.001 L * 10⁶ µmol/mol Rate (µmol/min) = 0.0241 µmol/min

  • Calculate the amount of protein in the assay in mg: Amount of protein (mg) = Protein concentration (mg/ml) * Volume of enzyme added (ml) Amount of protein (mg) = 0.5 mg/ml * 0.020 ml Amount of protein (mg) = 0.01 mg

  • Calculate the specific activity in µmol/min/mg: Specific Activity = Rate (µmol/min) / Amount of protein (mg) Specific Activity = 0.0241 µmol/min / 0.01 mg Specific Activity = 2.41 µmol/min/mg

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or very low activity Inactive enzymeUse a fresh enzyme preparation. Ensure proper storage conditions (-80°C for long-term).
Missing reaction componentDouble-check that all reagents (buffer, MgCl₂, NADPH, substrate) were added.
Incorrect pH or temperatureVerify the pH of the buffer. Ensure the assay is performed at the optimal temperature for the enzyme.
Presence of an inhibitor in the sampleIf testing crude extracts, consider sample cleanup steps.
High background absorbance Contaminated reagentsUse high-purity reagents. Prepare fresh solutions.
Light scatteringCentrifuge or filter enzyme preparations to remove aggregates.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Product inhibitionAnalyze only the initial linear phase of the reaction.
Enzyme instabilityCheck if the enzyme is stable under the assay conditions. Add stabilizing agents like glycerol or DTT if necessary.
Drifting baseline Spectrophotometer lamp not warmed upAllow the spectrophotometer to warm up for at least 30 minutes before taking readings.[6]
Temperature fluctuationsUse a temperature-controlled cuvette holder.

Mandatory Visualization

BCAA_Pathway cluster_KARI KARI Reaction Pyruvate Pyruvate Acetolactate (S)-2-Acetolactate Pyruvate->Acetolactate AHAS alpha_Aceto_alpha_hydroxybutyrate (S)-2-Aceto-2-hydroxybutyrate Pyruvate->alpha_Aceto_alpha_hydroxybutyrate AHAS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->alpha_Aceto_alpha_hydroxybutyrate AHAS Dihydroxyisovalerate (R)-2,3-Dihydroxy- isovalerate Acetolactate->Dihydroxyisovalerate KARI NADPH -> NADP+ Mg²⁺ Dihydroxymethylvalerate (R)-2,3-Dihydroxy- 3-methylvalerate alpha_Aceto_alpha_hydroxybutyrate->Dihydroxymethylvalerate KARI NADPH -> NADP+ Mg²⁺ alpha_Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->alpha_Ketoisovalerate DHAD alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Dihydroxymethylvalerate->alpha_Keto_beta_methylvalerate DHAD Valine Valine alpha_Ketoisovalerate->Valine BCAT Leucine Leucine alpha_Ketoisovalerate->Leucine ... Isoleucine Isoleucine alpha_Keto_beta_methylvalerate->Isoleucine BCAT

Caption: Branched-Chain Amino Acid Biosynthesis Pathway.

KARI_Assay_Workflow Reagent_Prep Reagent Preparation (Buffer, NADPH, MgCl₂, Substrate, Enzyme) Reaction_Setup Reaction Setup (Add Buffer, MgCl₂, NADPH, Enzyme to Cuvette) Reagent_Prep->Reaction_Setup Initiate_Reaction Initiate Reaction (Add Substrate) Reaction_Setup->Initiate_Reaction Data_Acquisition Data Acquisition (Monitor Absorbance at 340 nm) Initiate_Reaction->Data_Acquisition Data_Analysis Data Analysis (Calculate Rate of NADPH Oxidation) Data_Acquisition->Data_Analysis Results Results (Enzyme Activity, Kinetic Parameters, IC₅₀) Data_Analysis->Results

Caption: KARI Spectrophotometric Assay Workflow.

References

Application Note: Isothermal Titration Calorimetry (ITC) for Characterizing Inhibitor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively characterize the binding affinity of inhibitors to their target macromolecules, such as proteins or nucleic acids.[1][2][3] It is a label-free method that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][2][3] This information is crucial in drug discovery and development for lead selection and optimization.[2][4][5] ITC allows for the determination of key binding parameters, including the dissociation constant (K D ), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[1][3][5]

Principle of Isothermal Titration Calorimetry

ITC operates by measuring the heat change that occurs when a ligand (the inhibitor) is titrated into a sample cell containing the macromolecule (the target).[1][5] The instrument consists of a reference cell and a sample cell, both housed in an adiabatic jacket.[1][5] A sensitive thermopile detects temperature differences between the two cells.[1] During the experiment, the ligand is injected in small aliquots into the sample cell, and the heat of interaction is measured.[5] The instrument's feedback system maintains a constant temperature by adjusting the power supplied to the cell heaters.[5] The resulting data is a series of heat-flow peaks corresponding to each injection. Integration of these peaks yields the amount of heat exchanged per mole of injectant, which is then plotted against the molar ratio of ligand to macromolecule to generate a binding isotherm.[3]

Data Presentation: Thermodynamic Parameters of Inhibitor Binding

A typical ITC experiment provides a wealth of quantitative data that can be summarized to compare different inhibitors or binding conditions. The following tables present example data for two different inhibitors binding to the same target protein.

Table 1: Thermodynamic Parameters for Inhibitor A Binding to Target Protein X

ParameterValueUnits
Dissociation Constant (K D )150nM
Stoichiometry (n)1.1-
Enthalpy Change (ΔH)-12.5kcal/mol
Entropy Change (ΔS)8.7cal/mol·K
Gibbs Free Energy (ΔG)-9.2kcal/mol

Table 2: Thermodynamic Parameters for Inhibitor B Binding to Target Protein X

ParameterValueUnits
Dissociation Constant (K D )50nM
Stoichiometry (n)0.98-
Enthalpy Change (ΔH)-8.2kcal/mol
Entropy Change (ΔS)15.4cal/mol·K
Gibbs Free Energy (ΔG)-10.1kcal/mol

Experimental Protocols

Direct Titration for Moderate Affinity Inhibitors

This protocol is suitable for inhibitors with dissociation constants in the range of approximately 1 nM to 100 μM.[6]

a. Sample Preparation:

  • Macromolecule (in cell): Prepare the target protein solution at a concentration typically 10-50 times the expected K D .[7] A common starting concentration is 10-20 µM.[7]

  • Ligand (in syringe): Prepare the inhibitor solution at a concentration 10-20 times that of the macromolecule.[7][8] A typical starting concentration is 100-200 µM.[7]

  • Buffer Matching: It is critical that both the macromolecule and ligand solutions are prepared in the exact same buffer to minimize heats of dilution.[7][9] Dialysis of the protein against the final buffer is highly recommended. The final buffer should also be used for the ligand solution.

  • Degassing: Thoroughly degas both solutions immediately prior to the experiment to prevent air bubbles in the cell and syringe.[10]

b. Instrument Setup and Execution:

  • Cleaning: Ensure the sample cell and syringe are thoroughly cleaned with detergent (e.g., 14% Decon 90 or 20% Contrad 70) and rinsed extensively with water.[11]

  • Instrument Equilibration: Set the experimental temperature (e.g., 25 °C) and allow the instrument to equilibrate until a stable baseline is achieved.[11]

  • Loading Samples: Carefully load the macromolecule solution into the sample cell and the ligand solution into the injection syringe, avoiding the introduction of air bubbles.[8]

  • Titration Parameters: Set the injection volume (e.g., 2-10 µL), the spacing between injections (e.g., 120-180 seconds), and the total number of injections (e.g., 20-30).

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution. This value will be subtracted from the main experimental data.[8]

  • Data Acquisition: Initiate the titration run and monitor the real-time data.

Displacement Titration for High-Affinity Inhibitors

For very tight-binding inhibitors (K D < 1 nM), direct ITC measurement can be challenging.[12][13] A displacement titration can be employed in such cases.[12][13][14]

a. Principle:

In a displacement titration, a weaker, competitive inhibitor with a known, measurable K D is pre-bound to the target protein. The high-affinity inhibitor is then titrated into this complex. The high-affinity inhibitor displaces the weaker one, and the resulting heat change is a combination of the binding of the high-affinity inhibitor and the dissociation of the low-affinity inhibitor.

b. Experimental Protocol:

  • Characterize the Weak Inhibitor: First, perform a direct ITC titration (as described in Protocol 1) to accurately determine the K D and ΔH of the weak inhibitor.

  • Sample Preparation for Displacement:

    • Macromolecule-Weak Inhibitor Complex (in cell): Prepare the target protein solution and add the weak inhibitor at a concentration that ensures a significant portion of the protein is bound (e.g., 50-80%).

    • High-Affinity Inhibitor (in syringe): Prepare the high-affinity inhibitor in the same matched buffer.

  • Instrument Setup and Execution: Follow the same instrument setup and execution steps as for a direct titration.

  • Data Analysis: The data is fitted to a competitive binding model to determine the K D and thermodynamic parameters of the high-affinity inhibitor.

Visualizations

Signaling Pathways and Experimental Workflows

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis cluster_results Results Protein_Prep Prepare Target Protein in Matched Buffer Degas Degas Both Solutions Protein_Prep->Degas Inhibitor_Prep Prepare Inhibitor in Matched Buffer Inhibitor_Prep->Degas Load_Protein Load Protein into Sample Cell Degas->Load_Protein Load_Inhibitor Load Inhibitor into Injection Syringe Degas->Load_Inhibitor Run_Titration Perform Automated Titration Load_Protein->Run_Titration Load_Inhibitor->Run_Titration Raw_Data Raw Heat Pulses Run_Titration->Raw_Data Integration Integrate Peaks to get Heat per Injection Raw_Data->Integration Binding_Isotherm Plot Heat vs. Molar Ratio Integration->Binding_Isotherm Model_Fitting Fit to Binding Model Binding_Isotherm->Model_Fitting Kd Affinity (Kd) Model_Fitting->Kd N Stoichiometry (n) Model_Fitting->N dH Enthalpy (ΔH) Model_Fitting->dH dS Entropy (ΔS) Model_Fitting->dS

Caption: Experimental workflow for Isothermal Titration Calorimetry.

Thermodynamic_Principles cluster_binding Binding Process cluster_thermo Thermodynamic Parameters Protein Target Protein Complex Protein-Inhibitor Complex Protein->Complex Ka Inhibitor Inhibitor Inhibitor->Complex Complex->Protein Kd Complex->Inhibitor dG ΔG = ΔH - TΔS Complex->dG dH ΔH (Enthalpy) dG->dH Determined from dS ΔS (Entropy) dG->dS Determined from

Caption: Thermodynamic principles of inhibitor binding measured by ITC.

References

Application Notes and Protocols: X-ray Crystallography of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI) in Complex with Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structural and functional characterization of Mycobacterium tuberculosis ketol-acid reductoisomerase (Mt KARI), a promising target for novel anti-tuberculosis drugs. Detailed protocols for protein expression, purification, crystallization, and inhibitor characterization are provided to facilitate further research and drug development efforts.

Introduction

Mycobacterium tuberculosis (Mt), the causative agent of tuberculosis, remains a major global health threat, necessitating the development of new therapeutic agents. The branched-chain amino acid (BCAA) biosynthesis pathway is essential for the survival of Mt but is absent in humans, making its enzymes attractive targets for drug discovery.[1] Ketol-acid reductoisomerase (KARI) is the second enzyme in this pathway, catalyzing the Mg2+- and NADPH-dependent reduction of 2-acetolactate to 2,3-dihydroxy-isovalerate.[2][3] Inhibition of Mt KARI represents a promising strategy for the development of novel anti-tuberculosis drugs. This document outlines the methodologies for the X-ray crystallographic studies of Mt KARI in complex with various inhibitors, providing valuable insights for structure-based drug design.

Data Presentation: Quantitative Analysis of Mt KARI Inhibitors

The following tables summarize the quantitative data for various inhibitors of Mt KARI and its homolog from Staphylococcus aureus (Sa KARI), which shares high sequence and structural similarity.

Table 1: Kinetic and Cellular Activity of Mt KARI Inhibitors

InhibitorTarget EnzymeKi (nM)IC50 (µM)MIC (µM)Notes
Pyrimidinedione (1f) Mt KARI23.3[1][4]-12.7 (MtH37Rv)[1][4]Competitive and time-dependent inhibitor for AL and NADPH.[1][4]
NSC116565 Mt KARI95.4[5]-20 (virulent Mt cells)[5]Potent, slow-binding inhibitor.[5]
MMV553002 (hydrolyzed) Mt KARI531[5][6]--The hydrolyzed product, 3-(methylsulfonyl)-2-oxopropanic acid, is the active KARI inhibitor.[5][6]
2-aminophenol ---1.10 (anti-TB activity)[5][6]Hydrolysis product of MMV553002 responsible for anti-TB activity.[5][6]
IpOHA Mt KARI97.7[7]--Transition state analog.[2]
MMV553002 Mt KARI<200[8][9]0.8[8][9]-Parent compound.[8][9]
E4 (hydrolyzed MMV553002) Mt KARI153 ± 25[10]--
E4 (hydrolyzed MMV553002) Sa KARI531 ± 68[10]--
E10 Mt KARI38.4 ± 5.5[10]--
E10 Sa KARI22.2 ± 15.4[10]--

Table 2: Thermodynamic Parameters of Inhibitor Binding to Mt KARI (via Isothermal Titration Calorimetry)

InhibitorLigand in SyringeMacromolecule in CellKd (µM)Stoichiometry (n)ΔH (kcal/mol)TΔS (kcal/mol)
NSC116565 300 µM NSC116565MtKARI·Mg2+·NADPH2.0 ± 1.3~1.0-Entropy-driven
NSC116565 300 µM NSC116565MtKARI·Mg2+2.8 ± 0.8~1.0-Enthalpy-driven
CPD 300 µM CPDMtKARI·Mg2+·NADPH-~1.0-Entropy-driven

Experimental Protocols

Protein Expression and Purification of Mt KARI

This protocol describes the expression of recombinant Mt KARI in E. coli and its subsequent purification.

Materials:

  • pET vector containing the Mt KARI gene

  • E. coli BL21(DE3) competent cells

  • Luria-Bertani (LB) broth and agar

  • Kanamycin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300-600 mM NaCl, 20% glycerol, 10 mM β-mercaptoethanol (βME), 0.1-1 mM PMSF)

  • Wash Buffer (Lysis buffer with 20 mM imidazole)

  • Elution Buffer (Lysis buffer with 300 mM imidazole)

  • Ni-NTA agarose resin

  • PD-10 desalting column

Protocol:

  • Transform the pET-Mt KARI plasmid into E. coli BL21(DE3) cells and plate on LB agar with kanamycin. Incubate overnight at 37°C.

  • Inoculate a single colony into LB broth with kanamycin and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture for 18-20 hours at 18°C with shaking.

  • Harvest the cells by centrifugation at 16,000 rpm for 30 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 16,000 rpm for 30 minutes at 4°C.

  • Apply the supernatant to a pre-equilibrated Ni-NTA agarose column.

  • Wash the column with Wash Buffer to remove unbound proteins.

  • Elute the His-tagged Mt KARI with Elution Buffer.

  • Exchange the buffer of the eluted protein to a storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 250 mM MgCl2, 500 mM NaCl) using a PD-10 desalting column.

  • Assess protein purity by SDS-PAGE.

cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification Clone Mt KARI gene into pET vector Clone Mt KARI gene into pET vector Transform E. coli Transform E. coli Clone Mt KARI gene into pET vector->Transform E. coli Inoculate culture Inoculate culture Transform E. coli->Inoculate culture Induce with IPTG Induce with IPTG Inoculate culture->Induce with IPTG Harvest cells Harvest cells Induce with IPTG->Harvest cells Cell Lysis (Sonication) Cell Lysis (Sonication) Harvest cells->Cell Lysis (Sonication) Clarification (Centrifugation) Clarification (Centrifugation) Cell Lysis (Sonication)->Clarification (Centrifugation) Affinity Chromatography (Ni-NTA) Affinity Chromatography (Ni-NTA) Clarification (Centrifugation)->Affinity Chromatography (Ni-NTA) Buffer Exchange (Desalting) Buffer Exchange (Desalting) Affinity Chromatography (Ni-NTA)->Buffer Exchange (Desalting) Pure Mt KARI Protein Pure Mt KARI Protein Buffer Exchange (Desalting)->Pure Mt KARI Protein

Protein Expression and Purification Workflow

Enzyme Kinetics Assay for Mt KARI Inhibition

This protocol outlines the determination of inhibitor potency (Ki) against Mt KARI.

Materials:

  • Purified Mt KARI enzyme

  • Assay Buffer (100 mM Tris-HCl pH 8.0, 4 mM MgCl2)

  • NADPH solution (0.2 mM)

  • 2-acetolactate (substrate) solution

  • Inhibitor stock solutions

  • UV-Vis spectrophotometer

Protocol:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer, NADPH, and the desired concentration of the inhibitor.

  • Add the Mt KARI enzyme to the reaction mixture and pre-incubate for a specified time (e.g., 30 minutes) to allow for inhibitor binding.[11]

  • Initiate the reaction by adding the substrate, 2-acetolactate.

  • Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, for a set period.

  • Repeat the assay with varying concentrations of both the substrate and the inhibitor.

  • Determine the initial reaction velocities from the linear portion of the absorbance vs. time plot.

  • Analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., competitive, non-competitive, mixed) to calculate the Ki value. A Lineweaver-Burk plot can be used for graphical analysis.

cluster_prep Reaction Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prepare Assay Buffer Prepare Assay Buffer Add NADPH Add NADPH Prepare Assay Buffer->Add NADPH Add Inhibitor Add Inhibitor Add NADPH->Add Inhibitor Add Mt KARI Add Mt KARI Add Inhibitor->Add Mt KARI Pre-incubate Pre-incubate Add Mt KARI->Pre-incubate Initiate with Substrate Initiate with Substrate Pre-incubate->Initiate with Substrate Monitor A340 Monitor A340 Initiate with Substrate->Monitor A340 Calculate Initial Velocity Calculate Initial Velocity Monitor A340->Calculate Initial Velocity Plot Data (e.g., Lineweaver-Burk) Plot Data (e.g., Lineweaver-Burk) Calculate Initial Velocity->Plot Data (e.g., Lineweaver-Burk) Determine Ki Determine Ki Plot Data (e.g., Lineweaver-Burk)->Determine Ki Inhibitor Potency Inhibitor Potency Determine Ki->Inhibitor Potency

Enzyme Kinetics Assay Workflow

Isothermal Titration Calorimetry (ITC)

This protocol describes the characterization of the thermodynamic parameters of inhibitor binding to Mt KARI.

Materials:

  • Purified Mt KARI protein

  • ITC Buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM TCEP, 1% (w/v) β-OG)

  • Inhibitor stock solution in ITC Buffer

  • Isothermal Titration Calorimeter

Protocol:

  • Prepare the Mt KARI solution (e.g., 10 µM) in the ITC cell. For studying the influence of co-factors, NADPH and Mg2+ can be added to the protein solution.[4]

  • Prepare the inhibitor solution (e.g., 100-300 µM) in the ITC syringe using the same buffer.[1]

  • Perform the titration by injecting small aliquots of the inhibitor solution into the protein solution at a constant temperature (e.g., 25°C).

  • Record the heat changes associated with each injection.

  • Analyze the resulting thermogram to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Prepare Mt KARI in ITC cell Prepare Mt KARI in ITC cell Prepare Inhibitor in syringe Prepare Inhibitor in syringe Prepare Mt KARI in ITC cell->Prepare Inhibitor in syringe Equilibrate system Equilibrate system Prepare Inhibitor in syringe->Equilibrate system Titrate Inhibitor into Protein Titrate Inhibitor into Protein Equilibrate system->Titrate Inhibitor into Protein Measure Heat Change Measure Heat Change Titrate Inhibitor into Protein->Measure Heat Change Integrate heat peaks Integrate heat peaks Measure Heat Change->Integrate heat peaks Fit to binding model Fit to binding model Integrate heat peaks->Fit to binding model Determine Thermodynamic Parameters Determine Thermodynamic Parameters Fit to binding model->Determine Thermodynamic Parameters {Kd, n, ΔH, ΔS} {Kd, n, ΔH, ΔS} Determine Thermodynamic Parameters->{Kd, n, ΔH, ΔS}

Isothermal Titration Calorimetry Workflow

X-ray Crystallography of Mt KARI-Inhibitor Complexes

This protocol provides a general framework for the crystallization and structure determination of Mt KARI in complex with inhibitors. Note that for some inhibitors, the more readily crystallizing homolog from S. aureus (Sa KARI) has been used.[8][9]

Materials:

  • Purified Mt KARI or Sa KARI protein

  • Inhibitor stock solution

  • Cofactors (NADPH, MgCl2)

  • Crystallization screens and reagents

  • Cryoprotectant

  • X-ray diffraction facility (synchrotron or in-house source)

Protocol:

  • Complex Formation: Incubate the purified protein (e.g., 10 mg/mL) with the inhibitor and cofactors (e.g., 5 mM NADPH, 10 mM MgCl2) on ice for at least 30 minutes prior to setting up crystallization trials.[9][12]

  • Crystallization:

    • Use the hanging-drop or sitting-drop vapor diffusion method.

    • Mix the protein-inhibitor complex solution with an equal volume of reservoir solution.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and additives). A reported condition for SaKARI in complex with a hydrolyzed product of MMV553002 is 20 mM magnesium chloride, 50 mM MOPS pH 7.0, 55% Tacsimate™ pH 7.0, and 5 mM Hexammine cobalt (III) chloride.[9][12]

    • Incubate the crystallization plates at a constant temperature (e.g., 18°C).

  • Crystal Harvesting and Cryo-cooling:

    • Carefully transfer the crystals from the drop to a cryoprotectant solution (e.g., reservoir solution supplemented with 20% ethylene glycol) to prevent ice formation during X-ray data collection.[12]

    • Flash-cool the crystals in liquid nitrogen.

  • X-ray Data Collection:

    • Mount the cryo-cooled crystal on the goniometer of the X-ray beamline.

    • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Determination:

    • Process the diffraction images to obtain integrated intensities for each reflection using software like iMosflm or XDS.

    • Scale and merge the data using programs like AIMLESS or SCALA.

    • Solve the structure using molecular replacement with a known KARI structure as a search model (e.g., PDB ID: 4YPO for Mt KARI).

    • Refine the atomic model against the experimental data and build the inhibitor molecule into the electron density map.

Protein-Inhibitor Complex Formation Protein-Inhibitor Complex Formation Crystallization (Vapor Diffusion) Crystallization (Vapor Diffusion) Protein-Inhibitor Complex Formation->Crystallization (Vapor Diffusion) Crystal Harvesting & Cryo-cooling Crystal Harvesting & Cryo-cooling Crystallization (Vapor Diffusion)->Crystal Harvesting & Cryo-cooling X-ray Data Collection X-ray Data Collection Crystal Harvesting & Cryo-cooling->X-ray Data Collection Data Processing Data Processing X-ray Data Collection->Data Processing Structure Solution (Molecular Replacement) Structure Solution (Molecular Replacement) Data Processing->Structure Solution (Molecular Replacement) Model Building & Refinement Model Building & Refinement Structure Solution (Molecular Replacement)->Model Building & Refinement Final Structure Final Structure Model Building & Refinement->Final Structure

X-ray Crystallography Workflow

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mt KARI Inhibitor Solubility for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Mycobacterium tuberculosis (Mt) Ketol-acid Reductoisomerase (KARI) inhibitors, particularly concerning solubility.

Frequently Asked Questions (FAQs)

Q1: My Mt KARI inhibitor is poorly soluble in the aqueous assay buffer. What is the recommended first step?

A1: The initial and most common approach is to prepare a concentrated stock solution of your inhibitor in an organic solvent and then dilute it into the final assay buffer. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose as it can dissolve a broad range of hydrophilic and hydrophobic compounds.[1]

Q2: What is the maximum concentration of DMSO I can use in my assay?

A2: It is crucial to keep the final concentration of DMSO in the assay as low as possible, typically below 1% (v/v), to avoid affecting the enzyme's activity and stability.[2] High concentrations of DMSO can perturb enzyme conformation and lead to a reversible decrease in catalytic activity.[1] Always include a vehicle control (assay buffer with the same final concentration of DMSO but without the inhibitor) to account for any solvent effects.

Q3: My inhibitor precipitates when I dilute the DMSO stock into the aqueous assay buffer. What should I do?

A3: Inhibitor precipitation upon dilution is a common issue. Here are several strategies to address this:

  • Lower the final inhibitor concentration: Your target concentration might be above the inhibitor's aqueous solubility limit.

  • Use a different co-solvent: If DMSO is not effective, you can explore other organic solvents such as ethanol, methanol, or polyethylene glycol (PEG) 400.[3][4]

  • Modify the assay buffer: In some cases, adjusting the pH of the buffer can improve the solubility of ionizable compounds.[5]

  • Employ solubilizing agents: The inclusion of surfactants or cyclodextrins in the assay buffer can enhance the solubility of poorly soluble compounds.[6][7]

Q4: Can inhibitor precipitation affect my assay results?

A4: Yes, significantly. If an inhibitor precipitates, its effective concentration in the solution is reduced, which can lead to an overestimation of the IC50 value (the concentration of an inhibitor required to reduce the enzyme's activity by 50%).[8] It is essential to ensure your inhibitor remains fully dissolved throughout the assay.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Mt KARI inhibitor assays.

Issue 1: Inhibitor Precipitates in the Stock Solution (in Organic Solvent)
Possible Cause Recommended Solution
The concentration of the inhibitor is too high for the chosen organic solvent.Try to dissolve the inhibitor at a lower concentration. If a higher concentration is needed, test a different organic solvent in which the inhibitor has higher solubility.
The inhibitor has degraded over time.Use a fresh batch of the inhibitor.
The inhibitor has low solubility in all common organic solvents.Consider advanced formulation strategies such as creating a salt form of the inhibitor or using lipid-based formulations.[6][9]
Issue 2: Inhibitor Precipitates Upon Dilution into Assay Buffer
Possible Cause Recommended Solution
The final concentration of the inhibitor exceeds its aqueous solubility.Perform a serial dilution of your inhibitor to determine the highest concentration that remains soluble in the assay buffer.
"Solvent shock" - rapid change in solvent polarity causes precipitation.Try a stepwise dilution of the DMSO stock into the assay buffer. Alternatively, gently vortex the solution immediately after adding the inhibitor stock.
The assay buffer components are incompatible with the inhibitor.Investigate the effect of individual buffer components (e.g., salts, pH) on inhibitor solubility.
Issue 3: Inconsistent or Non-Reproducible IC50 Values
Possible Cause Recommended Solution
Partial precipitation of the inhibitor at higher concentrations.Visually inspect the assay plate for any signs of precipitation. If observed, refer to the solutions for "Issue 2".
The inhibitor is unstable in the assay buffer.Assess the stability of your inhibitor in the assay buffer over the time course of the experiment.
Pipetting errors or improper mixing.Ensure accurate pipetting and thorough mixing of all assay components. Prepare a master mix for the reaction components where possible.[10]
The inhibitor is a "promiscuous" or non-specific inhibitor.Promiscuous inhibitors can form aggregates that inhibit enzymes non-specifically. Assays to identify such behavior, like the DMSO-perturbing assay, can be employed.[1][11]

Quantitative Data of Mt KARI Inhibitors

The following table summarizes the inhibitory potency of some known Mt KARI inhibitors. Note that the IC50 values can be influenced by assay conditions.[5][12]

InhibitorKi (nM)IC50 (µM)MIC (µM)Notes
NSC11656595.4-20.42A potent, time-dependent inhibitor.[13]
MMV553002 (hydrolyzed)531--The active inhibitor is a hydrolysis product, 3-(methylsulfonyl)-2-oxopropanic acid.[13]
MMV553002 (parent)-0.8-The parent compound shows anti-TB activity, but this is largely due to the other hydrolysis product, 2-aminophenol.[14]
IpOHA--9.8 µg/mLA known potent KARI inhibitor.[15]
1f (a pyrimidinedione)23.3-12.7Competitive inhibitor for both substrate and NADPH.[16][17]

Experimental Protocols

Standard Mt KARI Inhibition Assay Protocol

This protocol is a general guideline for determining the inhibitory activity of a compound against Mt KARI. The reaction follows the oxidation of NADPH, which is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified Mt KARI enzyme

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5-8.0) or 100 mM potassium phosphate (pH 7.0), 10 mM MgCl₂[3]

  • Substrate: 2-acetolactate (S-2-acetolactate if available)

  • Cofactor: NADPH

  • Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well, UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a concentrated stock solution of the inhibitor in 100% DMSO.

    • Prepare working solutions of the inhibitor by serial dilution from the stock.

    • Prepare solutions of Mt KARI enzyme, 2-acetolactate, and NADPH in the assay buffer. Keep the enzyme on ice.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Inhibitor solution (or vehicle control, e.g., DMSO)

      • Mt KARI enzyme

    • Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.[16]

  • Initiate the Reaction:

    • Start the enzymatic reaction by adding NADPH and 2-acetolactate to each well.

  • Data Collection:

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time (kinetic mode). The temperature should be controlled (e.g., 25°C or 37°C).

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

BCAA_Pathway cluster_val_leu Valine & Leucine Synthesis cluster_iso Isoleucine Synthesis Pyruvate Pyruvate Acetolactate 2-Acetolactate Pyruvate->Acetolactate AHAS (IlvB/N) Hydroxybutyrate 2-Aceto-2-hydroxybutyrate Pyruvate->Hydroxybutyrate AHAS (IlvB/N) Threonine Threonine Threonine->Hydroxybutyrate IlvA Dihydroxyisovalerate 2,3-Dihydroxy-isovalerate Acetolactate->Dihydroxyisovalerate KARI (IlvC) Dihydroxymethylvalerate 2,3-Dihydroxy-3-methylvalerate Hydroxybutyrate->Dihydroxymethylvalerate KARI (IlvC) Ketoisovalerate 2-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate DHAD (IlvD) Ketomethylvalerate 2-Keto-3-methylvalerate Dihydroxymethylvalerate->Ketomethylvalerate DHAD (IlvD) Valine Valine Ketoisovalerate->Valine BCAT (IlvE) Leucine Leucine Ketoisovalerate->Leucine LeuA, LeuC/D, LeuB Isoleucine Isoleucine Ketomethylvalerate->Isoleucine BCAT (IlvE)

Caption: Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway in M. tuberculosis.

Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Cofactor, Inhibitor) B Dispense Assay Components into 96-well Plate (Buffer, Inhibitor/Vehicle, Enzyme) A->B C Pre-incubate Inhibitor with Enzyme B->C D Initiate Reaction (Add Substrate and Cofactor) C->D E Measure Absorbance at 340 nm (Kinetic Mode) D->E F Calculate Initial Velocities E->F G Plot % Inhibition vs. [Inhibitor] F->G H Determine IC50 Value G->H

Caption: General workflow for an Mt KARI inhibitor assay.

Troubleshooting_Logic rect_node rect_node start Inhibitor Precipitation Observed? q1 Precipitation in Stock Solution? start->q1 Yes end_node Assay Optimization start->end_node No q2 Precipitation Upon Dilution? q1->q2 No sol1 Lower stock concentration or change solvent. q1->sol1 Yes sol2 Lower final concentration. Try stepwise dilution. Use solubilizing agents. q2->sol2 Yes q2->end_node No sol1->end_node sol2->end_node

Caption: Decision tree for troubleshooting inhibitor precipitation.

References

Technical Support Center: Addressing Time-Dependent Inhibition of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the time-dependent inhibition of Mycobacterium tuberculosis ketol-acid reductoisomerase (Mt KARI). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate your research and drug development efforts targeting this essential enzyme in M. tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is Mt KARI and why is it a target for tuberculosis drug development?

A1: Mt KARI is an essential enzyme in Mycobacterium tuberculosis, the bacterium that causes tuberculosis. It plays a crucial role in the biosynthesis of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[1][2] This pathway is vital for the bacterium's survival and is absent in humans, making Mt KARI an attractive target for the development of new anti-tuberculosis drugs with potentially low host toxicity.[2][3]

Q2: What is time-dependent inhibition and why is it important in the context of Mt KARI?

A2: Time-dependent inhibition is a phenomenon where the inhibitory effect of a compound on an enzyme increases with the duration of pre-incubation before the addition of the substrate.[4] This often indicates a multi-step binding mechanism, such as an initial weak binding followed by a slower conformational change to a more tightly bound state, or the formation of a covalent bond.[5] For Mt KARI, several potent inhibitors exhibit this slow-binding behavior, which is a critical consideration for accurately determining their potency and mechanism of action.[1][6]

Q3: What are the key substrates and cofactors for an Mt KARI enzymatic assay?

A3: The primary substrate for Mt KARI is (S)-2-acetolactate. The enzyme requires a divalent cation, typically Magnesium (Mg²⁺), for its isomerization activity and the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form) for the subsequent reduction step.[7]

Q4: How is Mt KARI activity typically measured in an in vitro assay?

A4: Mt KARI activity is most commonly monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[8][9] This is a continuous spectrophotometric assay that allows for the real-time measurement of enzyme kinetics.

Q5: What is the significance of the IC50, Ki, and MIC values reported for Mt KARI inhibitors?

A5:

  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. It is a common measure of inhibitor potency but can be influenced by experimental conditions.[10]

  • Ki (Inhibition constant): A measure of the intrinsic binding affinity of an inhibitor to the enzyme. Unlike the IC50, the Ki is a thermodynamic constant that is independent of substrate concentration.[10] For time-dependent inhibitors, the apparent Ki can change with pre-incubation time.

  • MIC (Minimum Inhibitory Concentration): The lowest concentration of a compound that prevents visible growth of a microorganism.[11] For Mt KARI inhibitors, the MIC against M. tuberculosis indicates the compound's effectiveness at the whole-cell level.

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity
Possible Cause Troubleshooting Step
Incorrect Buffer Conditions Verify the pH and composition of your assay buffer. A typical buffer for Mt KARI assays is 100 mM Tris-HCl or Potassium Phosphate at pH 7.5-8.0.[7][8] Ensure the buffer is at room temperature before starting the assay.[12]
Degraded NADPH NADPH is sensitive to light and repeated freeze-thaw cycles. Prepare fresh NADPH solutions and store them on ice, protected from light. Confirm the concentration of your NADPH stock solution spectrophotometrically.
Inactive Enzyme Mt KARI can lose activity if not stored properly. Store the enzyme at -80°C in appropriate buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[13]
Missing Cofactors Ensure that Mg²⁺ is present in the reaction mixture at an optimal concentration (typically 2-10 mM).[8][9]
Substrate Degradation The substrate, (S)-2-acetolactate, can be unstable. Prepare fresh substrate solutions and keep them on ice.
Issue 2: High Background Signal or Non-linear Reaction Progress Curves
Possible Cause Troubleshooting Step
Precipitation of Inhibitor Some inhibitors may have poor solubility in aqueous buffers. Visually inspect the assay wells for any precipitation. The use of a small percentage of DMSO (typically <1%) can aid solubility, but ensure the final DMSO concentration is consistent across all wells and does not inhibit the enzyme.[14]
Interference from Assay Components Some compounds can interfere with the spectrophotometric reading at 340 nm. Run a control reaction without the enzyme to check for any inhibitor-dependent change in absorbance.
Substrate Depletion If the reaction proceeds too quickly, the substrate may be depleted, leading to a non-linear progress curve. Reduce the enzyme concentration to ensure the initial velocity is linear for the duration of the measurement.[15]
Slow-Binding Inhibition For time-dependent inhibitors, the reaction rate will decrease over time as more enzyme becomes inhibited. This will result in a curved progress plot. This is an expected behavior and requires specific data analysis methods.[5]
Issue 3: Inconsistent or Irreproducible Inhibition Data
Possible Cause Troubleshooting Step
Variable Pre-incubation Times For time-dependent inhibitors, the duration of pre-incubation of the enzyme with the inhibitor is critical. Use a precise timer and ensure consistent pre-incubation times across all experiments.[14]
Pipetting Errors Inaccurate pipetting of the enzyme, substrate, or inhibitor can lead to significant variability. Use calibrated pipettes and proper pipetting techniques.
Reagent Instability As mentioned previously, ensure the stability of all reagents, especially NADPH and the enzyme, throughout the experiment.[16]
Inhibitor Hydrolysis Some inhibitor compounds may be unstable and hydrolyze in the aqueous assay buffer, leading to a loss of inhibitory activity over time.[17] If suspected, the stability of the inhibitor in the assay buffer can be assessed using methods like HPLC.

Quantitative Data Summary

The following table summarizes the kinetic parameters for several known inhibitors of Mt KARI.

InhibitorType of InhibitionKi (nM)IC50 (µM)MIC (µM)Reference(s)
Pyrimidinedione (1f) Competitive, Time-dependent23.3-12.7[1]
NSC116565 Time-dependent95.4--[18]
IpOHA Competitive, Time-dependent~26--[6]
Hoe 704 Competitive, Time-dependent300--[6]
CPD Competitive, Time-dependent3030--[6]
MMV553002 (hydrolyzed) -531--[17]
2-aminophenol ---1.10[17]

Experimental Protocols

Protocol 1: Standard Mt KARI Activity Assay

This protocol is for determining the baseline enzymatic activity of Mt KARI.

Materials:

  • Purified Mt KARI enzyme

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 4 mM MgCl₂

  • NADPH stock solution (e.g., 10 mM in water)

  • (S)-2-acetolactate stock solution (e.g., 100 mM in water)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm at a controlled temperature (e.g., 25°C)

Procedure:

  • Equilibrate the assay buffer and microplate to the desired reaction temperature (e.g., 25°C).

  • Prepare a reaction mixture in each well containing:

    • Assay Buffer to a final volume of 200 µL

    • NADPH to a final concentration of 200 µM

    • Mt KARI enzyme at a final concentration that gives a linear rate of NADPH oxidation (e.g., 50-100 nM)

  • Initiate the reaction by adding (S)-2-acetolactate to a final concentration that is at or above the Km (e.g., 200 µM).

  • Immediately start monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

Protocol 2: Time-Dependent Inhibition Assay (IC50 Shift Assay)

This protocol is designed to determine if a compound exhibits time-dependent inhibition of Mt KARI.

Materials:

  • Same as Protocol 1

  • Inhibitor stock solution (in DMSO)

Procedure:

  • No Pre-incubation Control:

    • In a set of wells, add assay buffer, NADPH, and the inhibitor at various concentrations.

    • Add the Mt KARI enzyme.

    • Immediately initiate the reaction by adding (S)-2-acetolactate.

    • Monitor the reaction as described in Protocol 1.

  • Pre-incubation with Inhibitor:

    • In a parallel set of wells, add assay buffer and Mt KARI enzyme.

    • Add the inhibitor at the same range of concentrations as in the "no pre-incubation" set.

    • Pre-incubate this mixture for a defined period (e.g., 30 minutes) at the reaction temperature.

    • Initiate the reaction by adding NADPH and (S)-2-acetolactate.

    • Monitor the reaction as described in Protocol 1.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration for both the "no pre-incubation" and "pre-incubation" conditions relative to a no-inhibitor control.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each condition.

    • A significant decrease in the IC50 value after pre-incubation (an "IC50 shift") indicates time-dependent inhibition.

Visualizations

BCAA_Pathway Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate AHAS dihydroxy_isovalerate 2,3-Dihydroxy- isovalerate alpha_Acetolactate->dihydroxy_isovalerate Mt KARI (ilvC) keto_isovalerate α-Keto- isovalerate dihydroxy_isovalerate->keto_isovalerate DHAD (ilvD) Valine Valine keto_isovalerate->Valine BCAT (ilvE) Leucine Leucine keto_isovalerate->Leucine Multiple Steps

Caption: Branched-Chain Amino Acid Biosynthesis Pathway in M. tuberculosis.

TDI_Workflow cluster_no_preincubation No Pre-incubation cluster_preincubation Pre-incubation A1 Mix Buffer, NADPH, & Inhibitor A2 Add Mt KARI A1->A2 A3 Add Substrate & Measure Activity A2->A3 Data_Analysis Compare IC50 values A3->Data_Analysis B1 Mix Buffer, Mt KARI, & Inhibitor B2 Pre-incubate (e.g., 30 min) B1->B2 B3 Add Substrate, NADPH & Measure Activity B2->B3 B3->Data_Analysis Conclusion IC50 Shift Indicates Time-Dependent Inhibition Data_Analysis->Conclusion

Caption: Experimental Workflow for Assessing Time-Dependent Inhibition.

References

improving the signal-to-noise ratio in KARI fluorescence assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Ketol-acid reductoisomerase (KARI) fluorescence assays.

Frequently Asked Questions (FAQs)

Q1: What is a KARI fluorescence assay?

A KARI fluorescence assay is a method used to measure the enzymatic activity of Ketol-acid reductoisomerase (KARI). This enzyme is a key player in the branched-chain amino acid biosynthesis pathway, making it a target for the development of herbicides and antimicrobial drugs.[1][2][3] The assay typically monitors the fluorescence change associated with the conversion of NADPH to NADP+, as NADPH is fluorescent while NADP+ is not. Alternatively, assays may utilize fluorescently labeled inhibitors or substrates to measure enzyme kinetics and inhibition.

Q2: What are the common sources of poor signal-to-noise ratio in KARI fluorescence assays?

A poor signal-to-noise ratio (SNR) in KARI fluorescence assays can arise from several factors, including:

  • High background fluorescence: This can be caused by autofluorescence from samples, buffers, or microplates, as well as non-specific binding of fluorescent probes.[4][5][6][7][8]

  • Low signal intensity: Insufficient enzyme or substrate concentration, suboptimal assay conditions (pH, temperature), or the use of a fluorophore with low quantum yield can lead to a weak signal.

  • Photobleaching: The irreversible destruction of fluorophores by excitation light can lead to a diminishing signal over time.[9][10][11]

  • Spectral Bleed-Through: Overlap between the emission spectra of different fluorophores in a multiplex assay can lead to artificial signal in the wrong detection channel.[12][13][14][15][16]

  • Instrument Noise: The detector and electronic components of the fluorescence reader can introduce noise, particularly at low light levels.[5][6]

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background can mask the specific signal from your KARI assay, leading to a low signal-to-noise ratio.

Question: My blank wells (no enzyme or no substrate) show high fluorescence. What can I do?

Answer:

High background from blank wells can obscure your results. Here’s a step-by-step guide to identify and mitigate the source of the background:

Experimental Protocol: Identifying and Reducing Background Fluorescence

  • Component Check:

    • Prepare individual wells containing each component of your assay buffer (e.g., buffer alone, buffer with NADPH, buffer with MgCl2).

    • Measure the fluorescence of each well. This will help identify if a specific reagent is autofluorescent.

    • Recommendation: If a component is fluorescent, try to find a non-fluorescent alternative or purify the reagent.

  • Microplate Selection:

    • Use black, opaque-walled microplates for fluorescence assays to minimize well-to-well crosstalk and background from the plate material.[10]

    • Test different brands of microplates, as some may have lower intrinsic fluorescence.

  • Buffer Optimization:

    • Some buffer components can be inherently fluorescent. Consider testing alternative buffer systems.

    • Ensure the pH of your buffer is optimal for both KARI activity and the fluorophore's stability and brightness.

  • Media and Sample Autofluorescence:

    • If working with cell lysates, be aware that cellular components can autofluoresce.[4][17]

    • Include a "no-enzyme" control with your lysate to quantify this background.

    • Consider using a red-shifted fluorophore, as cellular autofluorescence is often more pronounced in the blue-green spectral region.[16]

Summary of Troubleshooting Steps for High Background:

Potential Cause Troubleshooting Step Expected Outcome
Contaminated ReagentsTest individual assay components for fluorescence.Identification of the fluorescent source for replacement or purification.
Microplate FluorescenceSwitch to black, low-fluorescence microplates.Reduced background signal from the plate itself.
Buffer AutofluorescenceTest alternative buffer systems.Lower background from the assay medium.
Sample AutofluorescenceInclude appropriate controls (e.g., no-enzyme).Accurate quantification and subtraction of sample-related background.
Issue 2: Low Signal Intensity

A weak signal can be difficult to distinguish from background noise.

Question: The fluorescence signal from my KARI reaction is very low. How can I increase it?

Answer:

Low signal intensity can be due to a variety of factors related to the enzyme, substrates, or assay conditions.

Experimental Protocol: Optimizing KARI Assay Signal

  • Enzyme and Substrate Titration:

    • Perform a matrix titration of both the KARI enzyme and its substrate (e.g., 2-acetolactate).

    • This will help determine the optimal concentrations to achieve a robust signal without reaching substrate saturation too quickly.

  • Cofactor Concentration:

    • Ensure the concentration of NADPH is not limiting. The catalytic efficiency of KARI is dependent on NADPH.[18][19]

    • Titrate NADPH to find the concentration that gives the maximal reaction rate.

  • Assay Conditions:

    • Verify that the pH and temperature of your assay are optimal for KARI activity. KARI activity can be pH-dependent.[20]

    • Ensure the required divalent metal ions (e.g., Mg2+) are present at the correct concentration.[18][20]

  • Instrument Settings:

    • Optimize the gain setting on your fluorescence plate reader. A higher gain can amplify a weak signal, but be cautious as it can also amplify noise.[10]

    • Increase the integration time or the number of flashes per well to collect more photons and improve the signal.[10]

Summary of Parameters to Optimize for Signal Intensity:

Parameter Method of Optimization Rationale
Enzyme ConcentrationTitrationEnsure sufficient enzyme is present to generate a measurable signal.
Substrate ConcentrationTitrationOptimize for robust enzyme kinetics.
NADPH ConcentrationTitrationAvoid cofactor limitation of the enzymatic reaction.[19]
pH and TemperatureTest a range of conditionsEnsure the enzyme is functioning at its optimal activity.
Instrument GainAdjust reader settingsAmplify the detected fluorescence signal.
Integration TimeAdjust reader settingsIncrease the number of photons collected per read.
Issue 3: Photobleaching

Photobleaching is the light-induced degradation of your fluorophore, leading to a decrease in signal over time.[9]

Question: My fluorescence signal decreases with repeated measurements. How can I prevent photobleaching?

Answer:

Minimizing the exposure of your sample to high-intensity excitation light is key to reducing photobleaching.

Methodologies to Mitigate Photobleaching:

  • Reduce Excitation Light Intensity:

    • Use neutral density filters to decrease the intensity of the excitation light source.

    • If your instrument allows, reduce the lamp or laser power.

  • Minimize Exposure Time:

    • Decrease the integration time or the number of flashes per well to the minimum required for a stable signal.

    • Only expose the well to excitation light during the actual measurement.

  • Use Photostable Fluorophores:

    • If you are using a fluorescent probe or inhibitor, select a dye known for its high photostability, such as the Alexa Fluor or DyLight series.[2][9]

  • Incorporate Antifade Reagents:

    • For microscopy-based assays, use a mounting medium containing an antifade reagent to protect the fluorophore from photobleaching.

Logical Workflow for Addressing Photobleaching:

Caption: A flowchart for troubleshooting photobleaching in fluorescence assays.

Issue 4: Spectral Bleed-Through

In assays with multiple fluorophores, the emission of one dye can be detected in the channel of another, a phenomenon known as spectral bleed-through or crosstalk.[12][13][16]

Question: I am using a FRET-based KARI assay and see signal in my acceptor channel even without FRET. What is happening?

Answer:

This is likely due to spectral bleed-through from the donor fluorophore into the acceptor channel. Proper controls and corrections are necessary.

Experimental Protocol: Correcting for Spectral Bleed-Through

  • Single-Color Controls:

    • Prepare samples containing only the donor fluorophore and samples containing only the acceptor fluorophore.

    • Measure the fluorescence of the donor-only sample in both the donor and acceptor channels. The signal in the acceptor channel is the donor bleed-through.

    • Measure the fluorescence of the acceptor-only sample in both channels. The signal in the donor channel is the acceptor bleed-through (though usually less common).

  • Compensation/Spectral Unmixing:

    • Use the data from the single-color controls to mathematically correct the signals in your experimental samples. Many modern plate readers and software packages have built-in tools for spectral unmixing or compensation.[13]

  • Fluorophore Selection:

    • Choose fluorophore pairs with minimal spectral overlap. Use online spectral viewers to help select appropriate dyes.

Signaling Pathway Diagram for FRET:

FRET_Signaling_Pathway Excitation Excitation Light Donor Donor Fluorophore Excitation->Donor Acceptor Acceptor Fluorophore Donor->Acceptor FRET (Energy Transfer) Donor_Emission Donor Emission Donor->Donor_Emission No FRET FRET_Emission Acceptor Emission (FRET Signal) Acceptor->FRET_Emission

Caption: Förster Resonance Energy Transfer (FRET) signaling pathway.

References

troubleshooting recombinant Mt KARI protein instability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering instability issues with recombinant Mycobacterium tuberculosis Ketol-acid Reductoisomerase (Mt KARI).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the expression, purification, and storage of recombinant Mt KARI.

Question 1: Why is my yield of soluble Mt KARI protein consistently low after expression?

Answer: Low soluble yield is often linked to suboptimal expression conditions or codon bias. Mt KARI is from a GC-rich organism, which can lead to inefficient translation in E. coli.

  • Codon Optimization: Synthesize the gene with codons optimized for your expression host (e.g., E. coli).

  • Lower Temperature: After induction, reduce the culture temperature to 16-20°C. This slows down protein synthesis, often promoting proper folding and reducing inclusion body formation.

  • Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG). High concentrations can sometimes lead to rapid, misfolded protein accumulation. Try a range from 0.1 to 1.0 mM.

  • Expression Strain: Consider using an E. coli strain like Rosetta(DE3) or Rosetta-gami(DE3), which supply tRNAs for rare codons and can provide an oxidizing cytoplasm to promote disulfide bond formation, respectively.

Question 2: My Mt KARI protein is mostly found in inclusion bodies. How can I improve its solubility?

Answer: Inclusion body formation is a common challenge. Besides optimizing expression conditions as mentioned above, you can attempt to refold the protein from solubilized inclusion bodies.

  • Co-expression with Chaperones: Use chaperone plasmids (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) to assist with proper protein folding in the cytoplasm.

  • Lysis Buffer Additives: Supplement your lysis buffer with additives that can stabilize the protein, such as 5-10% glycerol, L-arginine (0.5-1 M), or non-detergent sulfobetaines (NDSBs).

  • Refolding Protocol: If the protein is in inclusion bodies, a denaturation/refolding protocol is necessary. This typically involves solubilizing the purified inclusion bodies with strong denaturants (e.g., 6 M Guanidinium HCl or 8 M Urea) and then gradually removing the denaturant through methods like dialysis or rapid dilution into a refolding buffer.

Question 3: The purified Mt KARI protein precipitates during dialysis or concentration. What can I do?

Answer: Protein precipitation at this stage usually points to buffer incompatibility or exceeding the protein's solubility limit.

  • Optimize Buffer Composition: The stability of Mt KARI is dependent on pH and ionic strength. Experiment with a pH range of 7.5-8.5 and an NaCl concentration of 150-500 mM.

  • Use Stabilizing Additives: Include 5-10% (v/v) glycerol in your purification and final storage buffers. L-arginine (50-100 mM) can also be effective in preventing aggregation.

  • Cofactor and Metal Ions: Mt KARI is a metalloenzyme that requires Mg2+ for its structural integrity and catalytic activity. It also uses NADPH as a cofactor. Ensure your buffers contain 5-10 mM MgCl2. The presence of NADPH (around 100-200 µM) during the final purification steps and storage can also enhance stability.

  • Gentle Concentration: Use a centrifugal concentrator with a high molecular weight cutoff (e.g., 30 kDa) and spin at lower speeds (e.g., ~3,000 x g) at 4°C to minimize aggregation caused by mechanical stress.

Question 4: My purified Mt KARI shows little to no enzymatic activity. What went wrong?

Answer: Loss of activity can be due to misfolding, absence of essential cofactors, or oxidation.

  • Ensure Cofactor/Metal Presence: As mentioned, Mg2+ and NADPH are essential for KARI's function. Assays must be performed in buffers containing saturating amounts of both. If these were omitted during purification, the protein might be in an inactive state.

  • Reducing Agents: The protein may have cysteine residues prone to oxidation. Include a reducing agent like Dithiothreitol (DTT, 1-5 mM) or Tris(2-carboxyethyl)phosphine (TCEP, 0.5-1 mM) throughout the purification and in the final storage buffer. TCEP is generally more stable and does not interfere with IMAC purification.

  • Proper Folding: If the protein was refolded from inclusion bodies, the refolding process may have been incomplete. Re-evaluate the refolding buffer composition and the rate of denaturant removal.

Data Summary Tables

Table 1: Recommended Buffer Components for Mt KARI Stability

ComponentConcentration RangePurpose
Tris-HCl or HEPES25-50 mMBuffering agent (maintain pH)
pH7.5 - 8.5Optimal pH range for stability
NaCl150-500 mMMaintain ionic strength, prevent non-specific binding
MgCl₂5-10 mMEssential metal cofactor for structural integrity and activity.
Glycerol5-20% (v/v)Cryoprotectant and protein stabilizer
NADPH100-200 µMCofactor that can enhance stability.
DTT or TCEP0.5-5 mMReducing agent to prevent cysteine oxidation
L-Arginine50-500 mMAggregation suppressor

Table 2: Quick Troubleshooting Reference

IssueCommon CauseRecommended Solution
Low Yield Codon bias, high expression tempOptimize codons, lower induction temp to 16-20°C
Inclusion Bodies Rapid expression, poor foldingLower temp, co-express chaperones, perform refolding
Precipitation Incorrect buffer, aggregationAdd glycerol/L-arginine, optimize pH/salt, ensure Mg2+ is present
No Activity Missing cofactors, misfoldingAdd Mg2+ and NADPH to buffers, include DTT/TCEP

Experimental Protocols & Workflows

Protocol 1: On-Column Refolding of His-tagged Mt KARI

This protocol is for protein expressed in inclusion bodies and purified via Immobilized Metal Affinity Chromatography (IMAC).

  • Inclusion Body Solubilization: Resuspend purified inclusion bodies in a denaturing buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 6 M Guanidinium HCl, 5 mM Imidazole, 1 mM TCEP.

  • IMAC Binding: Load the solubilized protein onto a charged Ni-NTA column. Wash with 10 column volumes (CV) of the same buffer.

  • Denaturant Removal: Create a linear gradient from 100% denaturing buffer to 0% over 20 CV, mixing with a refolding buffer (20 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM MgCl₂, 50 mM L-Arginine, 1 mM TCEP). This gradually removes the denaturant while the protein is immobilized.

  • Elution: Elute the now-refolded protein from the column using the refolding buffer supplemented with 250-500 mM Imidazole.

  • Buffer Exchange: Immediately exchange the eluted protein into a final storage buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 10% Glycerol, 1 mM TCEP) using dialysis or a desalting column.

Visual Diagrams

TroubleshootingWorkflow cluster_expression Expression Stage cluster_purification Purification & Handling Stage cluster_activity Functional Analysis Stage start Start: Mt KARI Instability Issue q1 Low Soluble Yield? start->q1 s1 Lower Temp (16-20°C) Optimize Codons Use Rosetta Strain q1->s1 Yes q2 Protein in Inclusion Bodies? q1->q2 No s1->q2 s2 On-Column Refolding Co-express Chaperones q2->s2 Yes q3 Protein Precipitates? q2->q3 No s2->q3 s3 Add Glycerol & MgCl2 Optimize pH (7.5-8.5) Use L-Arginine q3->s3 Yes q4 Low/No Enzymatic Activity? q3->q4 No s3->q4 s4 Add MgCl2 & NADPH Include DTT/TCEP q4->s4 Yes end Stable, Active Protein q4->end No s4->end

Caption: A workflow diagram for troubleshooting Mt KARI instability issues.

KARI_Pathway cluster_reaction KARI Catalyzed Reaction substrate 2-Acetolactate (from Pyruvate) KARI Mt KARI (IlvC) substrate->KARI product 2,3-Dihydroxy-isovalerate pathway Valine / Isoleucine Biosynthesis product->pathway KARI->product NADP NADP+ KARI->NADP NADPH NADPH NADPH->KARI Mg Mg2+ Mg->KARI required

Caption: Mt KARI's role in the branched-chain amino acid biosynthesis pathway.

PurificationWorkflow start Cell Pellet lysis Lysis (Sonication/Homogenization) start->lysis centrifuge1 Centrifugation (Clarify Lysate) lysis->centrifuge1 supernatant Soluble Lysate centrifuge1->supernatant Supernatant pellet Inclusion Bodies (Go to Refolding Protocol) centrifuge1->pellet Pellet imac IMAC (Ni-NTA) Binding & Washing supernatant->imac elution Elution (Imidazole Gradient) imac->elution sec Size Exclusion Chromatography (Buffer Exchange & Polishing) elution->sec final Pure, Stable Mt KARI sec->final

Caption: Experimental workflow for soluble Mt KARI protein purification.

Technical Support Center: Mt KARI Inhibitor High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in high-throughput screening (HTS) for inhibitors of Mycobacterium tuberculosis Ketol-acid reductoisomerase (Mt KARI).

Frequently Asked Questions (FAQs)

Q1: What is Mt KARI and why is it a target for tuberculosis drug discovery?

A1: Mt KARI, or Ketol-acid reductoisomerase from Mycobacterium tuberculosis, is a crucial enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway.[1][2][3][4][5] This pathway is essential for the survival of the bacterium but is absent in humans, making Mt KARI an attractive target for the development of new anti-tubercular drugs with selective toxicity.[1] Inhibiting this enzyme disrupts the production of essential amino acids like valine, leucine, and isoleucine, ultimately leading to bacterial cell death.

Q2: What are the common assay formats for Mt KARI inhibitor HTS?

A2: The most common HTS assay for Mt KARI measures the consumption of the cofactor NADPH, which can be monitored by a decrease in absorbance at 340 nm.[4] Other methods, such as fluorescence-based assays, can also be employed and are often preferred in HTS for their higher sensitivity and lower interference from colored compounds.[6][7]

Q3: What are the key reagents and conditions for a typical Mt KARI activity assay?

A3: A standard assay mixture includes purified Mt KARI enzyme, its substrate (e.g., 2-acetolactate), the cofactor NADPH, and a divalent cation, typically Mg2+.[4][8] The reaction is usually performed in a suitable buffer at a controlled pH and temperature. For HTS, these components are dispensed into microtiter plates along with the test compounds.

Q4: How can I differentiate between a true inhibitor and a false positive in my HTS campaign?

A4: False positives are a common challenge in HTS.[9][10] They can arise from compound auto-fluorescence, light scattering, compound aggregation, or non-specific protein reactivity.[9] To identify false positives, it is crucial to perform counter-screens, such as running the assay without the enzyme or substrate, and to use orthogonal assays (e.g., a different detection method). Biophysical methods like Surface Plasmon Resonance (SPR) can also be used to confirm direct binding of the hit compound to the target enzyme.[11]

Q5: My hit compounds show high potency in the biochemical assay but no activity in whole-cell M. tuberculosis assays. What could be the reason?

A5: This is a common issue in target-based drug discovery. Several factors could be at play:

  • Poor cell permeability: The compound may not be able to cross the complex cell wall of M. tuberculosis.

  • Efflux pumps: The bacterium may actively pump the compound out of the cell.

  • Compound instability: The compound might be unstable in the cell culture medium or metabolized by the bacteria.[12]

  • Off-target effects of the parent compound: In some cases, a compound may be hydrolyzed into products where one is a potent KARI inhibitor and the other is responsible for the anti-TB activity through a different mechanism.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in assay signal (High %CV) - Inconsistent dispensing of reagents or compounds.- Edge effects in the microtiter plate due to evaporation.- Instability of reagents over the course of the screen.[13]- Ensure liquid handling robotics are properly calibrated.- Use plates with lids or seals to minimize evaporation.- Assess the stability of all reagents under assay conditions and prepare fresh solutions as needed.[13]
Low Z'-factor (<0.5) - Small signal window (difference between positive and negative controls).- High variability in controls.- Suboptimal concentrations of enzyme, substrate, or NADPH.- Optimize reagent concentrations to maximize the signal-to-background ratio.- Re-evaluate the stability and quality of all reagents.- Ensure the assay is running under initial velocity conditions.[14]
High number of initial "hits" - Presence of frequent hitters (promiscuous inhibitors) in the compound library.- Assay interference from colored or fluorescent compounds.[9]- Non-specific inhibition due to compound aggregation.- Perform counter-screens to identify compounds that interfere with the assay readout.- Include a detergent like Triton X-100 at low concentrations to disrupt aggregates.- Use computational filters to flag known pan-assay interference compounds (PAINS).[10]
Inconsistent IC50 values for a confirmed hit - Compound instability in the assay buffer (e.g., hydrolysis).[12]- Tight-binding inhibition, where the IC50 is dependent on enzyme concentration.[10]- The inhibitor is competitive with a substrate whose concentration is much higher than its Km.- Assess the chemical stability of the compound under assay conditions using techniques like HPLC-MS.- Determine the IC50 at different enzyme concentrations to check for tight-binding behavior.- If the inhibitor is competitive with the substrate, the IC50 will be dependent on the substrate concentration. Consider determining the Ki value for a more accurate measure of potency.[15][16][17]
No inhibition observed even with known inhibitors - Inactive enzyme.- Incorrect assay conditions (e.g., pH, temperature).- Degradation of substrate or cofactor.- Verify the activity of the enzyme with a control experiment.- Confirm that the assay buffer and other conditions are optimal for enzyme activity.- Use freshly prepared substrate and cofactor solutions.

Quantitative Data Summary

The following table summarizes kinetic parameters for Mt KARI and inhibitory constants for some known inhibitors.

Parameter Value Reference
Mt KARI Kinetic Constants
kcat (for 2-acetolactate)1.4 ± 0.02 s-1[4]
KM (for 2-acetolactate)110 ± 4 µM[4]
Inhibitor Potency
MMV553002 (hydrolyzed product) Ki153 ± 25 nM[8]
Pyrimidinedione (1f) Ki23.3 nM[18]

Experimental Protocols

Mt KARI Activity Assay (Absorbance-based)

This protocol is designed for a 384-well plate format and monitors the decrease in absorbance at 340 nm due to NADPH oxidation.

Materials:

  • Purified Mt KARI enzyme

  • 2-acetolactate (substrate)

  • NADPH

  • MgCl2

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • Test compounds dissolved in DMSO

  • 384-well, UV-transparent microtiter plates

Procedure:

  • Prepare a reaction mix containing assay buffer, MgCl2, and NADPH at 2x the final desired concentration.

  • Dispense 25 µL of the reaction mix into each well of the 384-well plate.

  • Add 0.5 µL of the test compound solution (or DMSO for controls) to the appropriate wells.

  • Add 25 µL of a 2x solution of Mt KARI enzyme in assay buffer to all wells except the negative control wells (add 25 µL of assay buffer instead).

  • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding 5 µL of a 10x solution of 2-acetolactate.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a microplate reader.

  • Calculate the initial reaction velocity for each well.

  • Percentage inhibition is calculated relative to the DMSO controls.

Whole-Cell M. tuberculosis Growth Inhibition Assay

This protocol assesses the ability of hit compounds to inhibit the growth of M. tuberculosis in culture.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Resazurin dye

Procedure:

  • Prepare a serial dilution of the test compounds in 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 7 days.

  • Add resazurin solution to each well and incubate for an additional 24 hours.

  • Determine the minimum inhibitory concentration (MIC) as the lowest compound concentration that prevents the color change of resazurin from blue to pink.

Visualizations

Signaling Pathway

BCAA_Pathway Branched-Chain Amino Acid Biosynthesis Pathway cluster_KARI Mt KARI Pyruvate Pyruvate Acetolactate 2-Acetolactate Pyruvate->Acetolactate AHAS alpha_Ketobutyrate α-Ketobutyrate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate alpha_Ketobutyrate->alpha_Aceto_alpha_hydroxybutyrate AHAS dihydroxy_isovalerate 2,3-Dihydroxy- isovalerate Acetolactate->dihydroxy_isovalerate NADPH -> NADP+ KARI Mt KARI (Target of Inhibition) dihydroxy_methylvalerate 2,3-Dihydroxy- 3-methylvalerate alpha_Aceto_alpha_hydroxybutyrate->dihydroxy_methylvalerate NADPH -> NADP+ keto_isovalerate α-Ketoisovalerate dihydroxy_isovalerate->keto_isovalerate DHAD keto_methylvalerate α-Keto-β-methylvalerate dihydroxy_methylvalerate->keto_methylvalerate DHAD Valine Valine keto_isovalerate->Valine BCAT Leucine Leucine keto_isovalerate->Leucine Isoleucine Isoleucine keto_methylvalerate->Isoleucine BCAT HTS_Workflow HTS Workflow for Mt KARI Inhibitors cluster_primary Primary Screen cluster_confirmation Hit Confirmation & Triage cluster_secondary Secondary Assays Primary_HTS Primary HTS (e.g., 100,000 compounds) Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_HTS->Hit_Identification Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response Counter_Screens Counter-Screens (Identify false positives) Dose_Response->Counter_Screens Orthogonal_Assay Orthogonal Assay (e.g., different detection) Counter_Screens->Orthogonal_Assay Whole_Cell_Assay Whole-Cell Assay (M. tuberculosis MIC) Orthogonal_Assay->Whole_Cell_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., mammalian cells) Whole_Cell_Assay->Cytotoxicity_Assay Biophysical_Assay Biophysical Assay (Confirm direct binding) Cytotoxicity_Assay->Biophysical_Assay Lead_Candidate Lead Candidate Biophysical_Assay->Lead_Candidate Troubleshooting_Logic Troubleshooting Logic for HTS Assays action action Start Assay Fails (e.g., low Z') Check_Reagents Reagents OK? Start->Check_Reagents Check_Conditions Assay Conditions Optimal? Check_Reagents->Check_Conditions Yes Replace_Reagents Replace/validate reagents Check_Reagents->Replace_Reagents No Check_Dispensing Dispensing Accurate? Check_Conditions->Check_Dispensing Yes Optimize_Conditions Optimize pH, temp, concentrations Check_Conditions->Optimize_Conditions No Check_Interference Compound Interference? Check_Dispensing->Check_Interference Yes Calibrate_Robotics Calibrate liquid handlers Check_Dispensing->Calibrate_Robotics No Validated_Assay Proceed with Screening Check_Interference->Validated_Assay No Implement_Counterscreens Implement counter-screens Check_Interference->Implement_Counterscreens Yes Replace_Reagents->Start Optimize_Conditions->Start Calibrate_Robotics->Start Implement_Counterscreens->Validated_Assay

References

Technical Support Center: Overcoming False Positives in Mt KARI Inhibitor Screens

Author: BenchChem Technical Support Team. Date: November 2025

I have gathered significant information specific to Mt KARI. I now have:

  • A good understanding of the branched-chain amino acid (BCAA) biosynthesis pathway, where Mt KARI is the second enzyme. This provides the necessary context for the signaling pathway diagram.

  • Details on the Mt KARI reaction mechanism, including its dependence on Mg2+ and NADPH.

  • Specific kinetic parameters for Mt KARI (kcat and KM values), which can be included in the data tables.

  • Information on known inhibitors of Mt KARI and their Ki and IC50 values. This is crucial for the quantitative data summary.

  • Confirmation that the standard assay for Mt KARI activity involves monitoring NADPH oxidation at 340 nm.

  • Insights into potential sources of false positives, such as the hydrolysis of a parent compound into an active inhibitor and a separate anti-TB agent, highlighting the importance of careful analysis.

  • General workflows for hit validation in drug discovery, which can be adapted for the Mt KARI specific context.

I can now proceed with structuring the technical support center content, creating the tables, and designing the Graphviz diagrams based on the information I have gathered. I have sufficient information to fulfill the user's request without further searching.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the risk of false positives in Mycobacterium tuberculosis ketol-acid reductoisomerase (Mt KARI) inhibitor screens.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Mt KARI and why is it a good drug target?

A1: Mt KARI is the second enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway in Mycobacterium tuberculosis.[1][2][3] This pathway is essential for the bacteria's growth and survival but is absent in humans, making Mt KARI an attractive target for developing new anti-tuberculosis drugs.[2][4][5][6]

Q2: What are the common causes of false positives in Mt KARI inhibitor screens?

A2: False positives in Mt KARI screens can stem from several factors:

  • Assay Interference: Compounds that absorb light at 340 nm can interfere with the standard assay, which measures the decrease in NADPH absorbance.[7] Redox-cycling compounds can also artificially alter the NADPH/NADP+ ratio.

  • Compound Instability: A screened compound might degrade or hydrolyze into a different, active molecule. For example, a study identified a compound where the hydrolyzed product was a potent KARI inhibitor, while a separate byproduct was responsible for the observed anti-TB activity.[3][8]

  • Promiscuous Inhibition: Some compounds, often referred to as Pan-Assay Interference Compounds (PAINS), can inhibit multiple enzymes non-specifically through mechanisms like aggregation.

  • Contamination: Impurities in compound libraries or reagents can lead to misleading results.

Q3: How can I confirm that a "hit" from my primary screen is a true Mt KARI inhibitor?

A3: Hit confirmation requires a multi-pronged approach involving several secondary and orthogonal assays. A true inhibitor will demonstrate consistent, dose-dependent inhibition of Mt KARI across different experimental setups. Key validation steps include:

  • Re-testing: Confirm the activity of the hit by re-testing a fresh, pure sample of the compound.

  • Orthogonal Assays: Use an assay with a different detection method, such as monitoring the production of the reaction product, to rule out assay-specific interference.

  • Biophysical Assays: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can directly measure the binding of the compound to the Mt KARI enzyme.

  • Mechanism of Action Studies: Determine the mode of inhibition (e.g., competitive, non-competitive) to better understand the inhibitor's interaction with the enzyme.

Troubleshooting Guides

Issue 1: High background signal or inconsistent readings in the primary absorbance assay.
  • Possible Cause: Interference from test compounds that absorb at 340 nm or are inherently fluorescent.

  • Troubleshooting Steps:

    • Run a control plate with the test compounds in the assay buffer without the enzyme to measure their intrinsic absorbance.

    • Subtract the background absorbance of each compound from the assay readings.

    • If interference is persistent, consider using a secondary assay with a different readout, such as an LC-MS-based method to directly measure substrate turnover.

Issue 2: A confirmed hit shows lower or no activity in a whole-cell M. tuberculosis assay.
  • Possible Cause: The compound may have poor permeability into the bacterial cell, or it may be actively removed by efflux pumps. The compound could also be metabolized into an inactive form by the bacteria.

  • Troubleshooting Steps:

    • Assess the compound's physicochemical properties (e.g., lipophilicity, polar surface area) to predict its permeability.

    • Perform the whole-cell assay in the presence of a known efflux pump inhibitor.

    • Analyze the culture supernatant and cell lysate using LC-MS to determine if the compound is being modified or degraded.

Issue 3: A potent inhibitor of Mt KARI shows no whole-cell activity, even with good permeability.
  • Possible Cause: The branched-chain amino acid biosynthesis pathway may not be essential for the specific in vitro culture conditions.

  • Troubleshooting Steps:

    • Confirm the essentiality of the BCAA pathway in your specific M. tuberculosis strain and culture medium. A study showed that an Mt KARI knockdown strain had reduced survival under low pH and starvation stress, suggesting the pathway's importance under specific conditions.[4]

    • Supplementing the growth medium with branched-chain amino acids (isoleucine, valine, and leucine) should rescue the bacteria from the effect of a true Mt KARI inhibitor.[4]

Experimental Protocols

Protocol 1: Mt KARI Activity Assay (Absorbance-based)

This protocol measures the activity of Mt KARI by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[7]

Materials:

  • Purified Mt KARI enzyme

  • Assay Buffer: 0.1 M Tris-HCl (pH 8.0)

  • Substrate: 2-acetolactate

  • Cofactor: NADPH

  • Divalent Cation: MgCl₂

  • Test compounds dissolved in DMSO

  • 96-well, UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Add 50 µL of assay buffer to each well of the microplate.

  • Add 1 µL of the test compound in DMSO to the sample wells. Add 1 µL of DMSO to the positive and negative control wells.

  • Add 10 µL of Mt KARI enzyme solution to the sample and positive control wells. Add 10 µL of assay buffer to the negative control wells.

  • Add 20 µL of MgCl₂ solution to all wells.

  • Add 10 µL of NADPH solution to all wells.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 10 µL of the 2-acetolactate substrate to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each compound relative to the DMSO control.

Data Presentation

Table 1: Kinetic Parameters of Mt KARI

Substrate/CofactorK_M (µM)k_cat (s⁻¹)Source
2-acetolactate110 ± 41.4 ± 0.02[7]
NADPH--
3-hydroxy-3-methyl-2-ketobutyrate (HMKB)301.30 ± 7.7201.17 ± 61.39[7]

Table 2: Examples of Known Mt KARI Inhibitors

CompoundK_i (nM)IC₅₀ (µM) in Mtb cell assaySource
MMV553002<2000.8[3]
Pyrimidinedione 1f23.312.7[9][10]
N-hydroxy-N-isopropyloxamate (IpOHA)--[5]
2-dimethylphosphinoyl-2-hydroxy acetate (Hoe704)--[9]

Mandatory Visualizations

BCAA_Pathway Pyruvate 2x Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS Acetolactate 2-Acetolactate AHAS->Acetolactate KARI Mt KARI (Target Enzyme) Acetolactate->KARI NADP NADP+ KARI->NADP Dihydroxyisovalerate 2,3-Dihydroxy- isovalerate KARI->Dihydroxyisovalerate NADPH NADPH NADPH->KARI DHAD Dihydroxyacid Dehydratase (DHAD) Dihydroxyisovalerate->DHAD Keto_isovalerate α-Keto-isovalerate DHAD->Keto_isovalerate TA Transaminase (TA) Keto_isovalerate->TA Valine Valine TA->Valine Hit_Validation_Workflow Primary_Screen Primary Screen (e.g., Absorbance Assay) Hit_Identification Hit Identification Primary_Screen->Hit_Identification False_Positive_Check1 Initial False Positive Checks - Compound Aggregation - Assay Interference Hit_Identification->False_Positive_Check1 Confirmed_Hit Confirmed Hit False_Positive_Check1->Confirmed_Hit Passed Discard1 Discard False_Positive_Check1->Discard1 Failed Orthogonal_Assay Orthogonal Assay (e.g., LC-MS) Confirmed_Hit->Orthogonal_Assay False_Positive_Check2 Orthogonal Confirmation? Orthogonal_Assay->False_Positive_Check2 Biophysical_Assay Biophysical Assay (e.g., ITC, SPR) False_Positive_Check2->Biophysical_Assay Yes Discard2 Discard False_Positive_Check2->Discard2 No Direct_Binding Direct Binding Confirmed? Biophysical_Assay->Direct_Binding Whole_Cell_Assay Whole-Cell Mtb Assay Direct_Binding->Whole_Cell_Assay Yes Discard3 Discard Direct_Binding->Discard3 No Cellular_Activity Cellular Activity? Whole_Cell_Assay->Cellular_Activity Validated_Hit Validated Hit for Lead Optimization Cellular_Activity->Validated_Hit Yes Investigate_Permeability Investigate Permeability/ Efflux/Metabolism Cellular_Activity->Investigate_Permeability No

References

Technical Support Center: Optimizing Buffer Conditions for Mt KARI Kinetic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing buffer conditions for Mycobacterium tuberculosis Ketol-acid Reductoisomerase (Mt KARI) kinetic assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure robust and reliable experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during Mt KARI kinetic assays, with a focus on buffer-related problems.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Enzyme Activity Incorrect Buffer pH: The pH of the assay buffer is outside the optimal range for Mt KARI activity.Mt KARI generally exhibits optimal activity at a slightly alkaline pH, typically around 8.0.[1] Prepare buffers with a range of pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0) to determine the optimum for your specific experimental conditions. Good buffering agents for this range include Tris-HCl and Potassium Phosphate.
Suboptimal Mg²⁺ Concentration: KARI enzymes are Mg²⁺-dependent for their isomerization activity.[1][2]The standard assay protocol often includes MgCl₂. Titrate the MgCl₂ concentration (e.g., 1 mM, 5 mM, 10 mM, 20 mM) to find the optimal concentration for your enzyme preparation.
Degraded NADPH: NADPH is sensitive to degradation.Prepare fresh NADPH solutions for each experiment. Store NADPH stock solutions at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. Protect the solution from light.
Enzyme Instability/Precipitation: The enzyme may be unstable and prone to precipitation in the assay buffer.Add stabilizing agents such as glycerol (5-20%) to the assay buffer.[3] Ensure the ionic strength of the buffer is appropriate; sometimes, a moderate salt concentration (e.g., 50-150 mM NaCl) can improve stability.
High Background Signal Autofluorescence of NADPH: NADPH has intrinsic fluorescence, which can contribute to high background, especially in fluorescence-based assays.Consider using a coupled-enzyme assay with a diaphorase/resazurin system. This shifts the fluorescence detection to longer wavelengths, reducing interference from compound autofluorescence and direct NADPH fluorescence.[4]
Contaminants in Reagents: Impurities in buffer components or other reagents can fluoresce.Use high-purity reagents (e.g., "For Molecular Biology" grade). Filter-sterilize buffer solutions.
Light Scattering: Particulate matter in the assay well can cause light scattering.Centrifuge the enzyme preparation and other reagents before use to pellet any aggregates. Ensure all solutions are well-mixed and free of bubbles.
Inconsistent Results/Poor Reproducibility Buffer Evaporation: In 96- or 384-well plates, evaporation from outer wells can concentrate buffer components, altering pH and ionic strength.Use plate sealers to minimize evaporation. Avoid using the outer wells of the plate for critical experiments, or fill them with water or buffer to create a humidity barrier.
Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature changes.Pre-incubate all reagents and the plate at the desired assay temperature before initiating the reaction. Use a temperature-controlled plate reader.
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variations.Use calibrated pipettes and appropriate tip sizes. Prepare a master mix of common reagents to reduce pipetting steps and ensure consistency across wells.
Enzyme Precipitation During Assay Isoelectric Point (pI) Precipitation: If the buffer pH is close to the enzyme's pI, it can lead to aggregation and precipitation.Determine the theoretical pI of your Mt KARI construct. Adjust the buffer pH to be at least one pH unit away from the pI. Generally, a more basic pH (e.g., 8.0) helps keep proteins soluble.[3]
High Protein Concentration: The enzyme stock may be too concentrated, leading to precipitation upon dilution into the assay buffer.Optimize the enzyme concentration used in the assay. It should be in the linear range where the reaction rate is proportional to the enzyme concentration.
Buffer Composition: Certain buffer components or ionic strengths can promote protein aggregation.Screen different buffer systems (e.g., Tris-HCl, HEPES, Potassium Phosphate). Test a range of salt concentrations (e.g., 0-200 mM NaCl or KCl). Include additives like glycerol (5-20%) or a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to improve solubility.

Frequently Asked Questions (FAQs)

1. What is a good starting buffer for Mt KARI kinetic assays?

A common and effective starting buffer is 100 mM Tris-HCl or 100 mM Potassium Phosphate at pH 8.0, supplemented with 10 mM MgCl₂, 1 mM DTT, and 200 µM NADPH.[5]

2. How does pH affect Mt KARI activity?

The activity of KARI enzymes is pH-dependent, with studies indicating a bell-shaped curve for the pH variation of log(V/K), suggesting the involvement of both an acid and a base catalyst in the reaction mechanism.[3] The optimal pH is generally around 8.0.[1] It is recommended to perform a pH screen (e.g., from pH 7.0 to 9.0) to determine the precise optimum for your specific enzyme construct and assay conditions.

3. What is the role of Mg²⁺ in the Mt KARI reaction?

KARI enzymes are bifunctional, catalyzing both an isomerization and a reduction step. The initial isomerization reaction, which involves an alkyl migration, is dependent on the presence of two divalent magnesium ions in the active site.[2] Therefore, Mg²⁺ is an essential cofactor for enzyme activity.

4. Should I include a reducing agent like DTT in my assay buffer?

Yes, it is often beneficial to include a reducing agent such as Dithiothreitol (DTT) or β-mercaptoethanol (β-ME) in the assay buffer, typically at a concentration of 1-5 mM.[5] This helps to maintain the enzyme in its active state by preventing the oxidation of cysteine residues. However, be aware that some reducing agents can interfere with certain assay readouts, so their compatibility should be verified.[6]

5. How can I improve the stability of my Mt KARI enzyme during storage and in the assay?

For long-term storage, it is recommended to keep the purified enzyme at -70°C in a buffer containing glycerol (e.g., 25%).[7][8] To improve stability during the assay, you can include glycerol (5-20%) in the assay buffer. Maintaining an appropriate pH and ionic strength will also contribute to stability. Avoid repeated freeze-thaw cycles by storing the enzyme in single-use aliquots.

6. My assay shows substrate inhibition at high substrate concentrations. How can buffer conditions affect this?

While substrate inhibition is an inherent kinetic property of some enzymes, buffer conditions can sometimes modulate it. Factors like pH and ionic strength can influence the conformation of the enzyme and its affinity for the substrate at both the catalytic and potential inhibitory sites. If you observe substrate inhibition, it is worth re-evaluating the optimal buffer pH and salt concentration.

Experimental Protocols

Protocol 1: Standard Mt KARI Kinetic Assay

This protocol is for a continuous spectrophotometric assay monitoring the consumption of NADPH at 340 nm.

Materials:

  • Purified Mt KARI enzyme

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT

  • NADPH stock solution (e.g., 10 mM in assay buffer)

  • Substrate (e.g., 2-acetolactate) stock solution

  • 96-well UV-transparent microplate

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a reaction master mix in the assay buffer containing all components except the substrate. The final concentrations in the well should be:

    • 200 µM NADPH

    • Optimal concentration of Mt KARI (to be determined empirically)

  • Add the master mix to the wells of the 96-well plate.

  • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.

  • Initiate the reaction by adding varying concentrations of the substrate (2-acetolactate).

  • Immediately start monitoring the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹) at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

  • Determine kinetic parameters (Km and Vmax) by fitting the initial rate data to the Michaelis-Menten equation.

Protocol 2: Buffer Optimization Screen

This protocol describes a systematic approach to screen for optimal buffer conditions.

Variables to test:

  • Buffer Type: Tris-HCl, HEPES, Potassium Phosphate

  • pH: 7.0, 7.5, 8.0, 8.5, 9.0 for each buffer type

  • Ionic Strength (Salt Concentration): 0 mM, 50 mM, 100 mM, 150 mM, 200 mM NaCl or KCl

Procedure:

  • Prepare a matrix of assay buffers with the different combinations of buffer type, pH, and salt concentration.

  • For each buffer condition, perform the standard kinetic assay as described in Protocol 1, using a fixed, non-saturating concentration of the substrate.

  • Measure the initial reaction rate for each condition.

  • Identify the buffer composition that yields the highest enzyme activity.

  • Once an optimal buffer is identified, perform a full kinetic characterization (as in Protocol 1) in that buffer to determine the Km and Vmax under these optimized conditions.

Data Presentation

Table 1: Effect of Buffer pH on Mt KARI Activity (Hypothetical Data)
Buffer (100 mM)pHRelative Activity (%)
Potassium Phosphate7.065
Potassium Phosphate7.588
Potassium Phosphate8.0100
Tris-HCl7.585
Tris-HCl8.098
Tris-HCl8.592
HEPES7.582
HEPES8.095
HEPES8.590
Table 2: Effect of Additives on Mt KARI Stability (Hypothetical Data)
AdditiveConcentrationResidual Activity after 1h Incubation at 37°C (%)
None-45
Glycerol5% (v/v)75
Glycerol10% (v/v)88
DTT1 mM60
DTT + 10% Glycerol1 mM92
NaCl100 mM55

Visualizations

KARI_Reaction_Pathway cluster_reactants Reactants cluster_enzyme Mt KARI Active Site cluster_products Products Acetolactate 2-Acetolactate KARI_Mg Mt KARI + Mg²⁺ Acetolactate->KARI_Mg Substrate Binding NADPH NADPH NADPH->KARI_Mg Cofactor Binding Dihydroxyisovalerate 2,3-Dihydroxy- isovalerate KARI_Mg->Dihydroxyisovalerate Isomerization & Reduction NADP NADP⁺ KARI_Mg->NADP Cofactor Release

Caption: Mt KARI enzymatic reaction pathway.

Buffer_Optimization_Workflow A Define Buffer Parameters (Buffer Type, pH, Ionic Strength) B Prepare Buffer Matrix A->B C Perform Standard Kinetic Assay (Fixed Substrate Concentration) B->C D Measure Initial Reaction Rates C->D E Identify Optimal Buffer Condition(s)? D->E E->A No, refine parameters F Perform Full Kinetic Characterization (Vary Substrate Concentration) E->F Yes G Determine Km and Vmax F->G

Caption: Workflow for buffer optimization screen.

References

Validation & Comparative

Confirming the Mechanism of Action of a Novel Mt KARI Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mt) necessitates the discovery of novel therapeutic agents that act on new molecular targets. Ketol-acid reductoisomerase (KARI), an essential enzyme in the branched-chain amino acid biosynthesis pathway of Mt and absent in humans, represents a promising target for novel anti-tuberculosis drugs. This guide provides a comparative analysis of a novel Mt KARI inhibitor, NSC116565, alongside other recently developed inhibitors and established alternatives. We present key performance data, detailed experimental protocols for mechanism-of-action studies, and visualizations to aid in the objective assessment of these compounds.

Comparative Performance of Mt KARI Inhibitors

The following tables summarize the in vitro inhibitory activity and whole-cell efficacy of selected novel and established Mt KARI inhibitors. These data have been compiled from various studies, and direct comparison should be approached with consideration for potential variations in experimental conditions.

Inhibitor Inhibitor Class Mechanism of Action Ki (nM) IC50 (µM) Reference
NSC116565 Thiazolo[4,5-d]pyrimidine-dioneCompetitive, Time-dependent95.4-[1]
Pyrimidinedione (1f) PyrimidinedioneCompetitive, Time-dependent23.3-[2]
MMV553002 (hydrolyzed) 3-(methylsulfonyl)-2-oxopropanic acid-<200-[3]
NR-107 Not specified--18.47[4]
ASIM-F Not specified--27.02[4]
Compound 16 Not specified-3060-[5]
IpOHA N-hydroxy-N-isopropyloxamateCompetitive, Slow-binding26-[1]
Hoe704 2-(dimethylphosphoryl)-2-hydroxyacetic acidCompetitive300-[1]
CPD Cyclopropane-1,1-dicarboxylateCompetitive3030-[1]

Table 1: In Vitro Inhibitory Activity Against Mt KARI. This table compares the direct inhibitory potency of various compounds against the purified Mt KARI enzyme. Lower Ki and IC50 values indicate higher potency.

Inhibitor M. tuberculosis Strain MIC (µM) Reference
NSC116565 H37Rv6.06 (MIC50)[1]
Pyrimidinedione (1f) H37Rv12.7[2]
MMV553002 (parent) Not specified0.8 (IC50)[3]
Compound 16 H37Rv2.06[5]
IpOHA H37Rv / H37Ra62 - 125[1]

Table 2: Whole-Cell Activity Against Mycobacterium tuberculosis. This table presents the minimum inhibitory concentration (MIC) or 50% inhibitory concentration (IC50) of the inhibitors against live M. tuberculosis cells, indicating their ability to penetrate the bacterial cell wall and inhibit growth.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize the mechanism of action of Mt KARI inhibitors.

Mt KARI Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified Mt KARI.

Materials:

  • Purified Mt KARI enzyme

  • Substrate: (RS)-2-acetolactate

  • Cofactor: NADPH

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2

  • Test inhibitor dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing the assay buffer, a fixed concentration of Mt KARI enzyme, and varying concentrations of the test inhibitor.

  • To determine the mode of inhibition with respect to the substrate, vary the concentration of (RS)-2-acetolactate while keeping the NADPH concentration constant and saturating.

  • To determine the mode of inhibition with respect to the cofactor, vary the concentration of NADPH while keeping the (RS)-2-acetolactate concentration constant and saturating.

  • Initiate the enzymatic reaction by adding the substrate (or cofactor, depending on the experiment).

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Calculate the initial reaction velocities from the linear phase of the absorbance change over time.

  • For time-dependent inhibition, pre-incubate the enzyme with the inhibitor for various time intervals before adding the substrate to initiate the reaction.

  • Determine the kinetic parameters (Km, Vmax, Ki) by fitting the data to the appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC of compounds against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • 96-well microplates

  • Test inhibitor

  • Positive control antibiotic (e.g., rifampicin)

  • Negative control (no inhibitor)

Procedure:

  • Prepare a serial two-fold dilution of the test inhibitor in the 96-well microplate using the supplemented Middlebrook 7H9 broth.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension and add it to each well of the microplate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria with a known effective antibiotic), a negative control (bacteria with no inhibitor), and a sterility control (broth only).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, assess bacterial growth visually or by using a growth indicator such as Resazurin.

  • The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible growth of the bacteria.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as the dissociation constant (Kd), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Materials:

  • Isothermal titration calorimeter

  • Purified Mt KARI enzyme

  • Test inhibitor

  • Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2)

Procedure:

  • Thoroughly dialyze the purified Mt KARI enzyme and the inhibitor solution against the same buffer to minimize heat of dilution effects.

  • Load the enzyme solution into the sample cell of the calorimeter.

  • Load the inhibitor solution into the injection syringe.

  • Set the experimental parameters, including temperature, stirring speed, and injection volume.

  • Perform a series of injections of the inhibitor into the enzyme solution.

  • The instrument measures the heat released or absorbed after each injection.

  • Integrate the heat-flow peaks and analyze the data by fitting to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters of the interaction.

Visualizing the Mechanism and Workflow

Diagrams are provided below to illustrate the key pathways and processes involved in the confirmation of a novel Mt KARI inhibitor's mechanism of action.

signaling_pathway Pyruvate Pyruvate AHAS AHAS Pyruvate->AHAS Acetolactate Acetolactate KARI Mt KARI Acetolactate->KARI Substrate Dihydroxyisovalerate Dihydroxyisovalerate DHAD DHAD Dihydroxyisovalerate->DHAD Valine_Leucine Valine & Leucine AHAS->Acetolactate KARI->Dihydroxyisovalerate Product TA TA DHAD->TA TA->Valine_Leucine Inhibitor Novel KARI Inhibitor Inhibitor->KARI Inhibition

Caption: Branched-Chain Amino Acid Biosynthesis Pathway in M. tuberculosis.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo Whole-Cell & In Vivo Validation Enzyme_Assay Enzyme Inhibition Assay (Determine Ki, IC50, MOA) ITC Isothermal Titration Calorimetry (Confirm binding, determine Kd) Enzyme_Assay->ITC X_ray X-ray Crystallography (Visualize binding mode) ITC->X_ray MIC MIC Determination (Assess whole-cell activity) X_ray->MIC Toxicity Cytotoxicity Assays (Evaluate safety profile) MIC->Toxicity Confirmation Mechanism of Action Confirmed Toxicity->Confirmation Start Novel Compound Start->Enzyme_Assay

Caption: Experimental Workflow for MoA Confirmation.

logical_relationship cluster_novel Novel Inhibitor (e.g., NSC116565) cluster_alternative Alternative (e.g., IpOHA) Novel_Ki Low Ki (nM range) Comparison Comparative Analysis Novel_Ki->Comparison Novel_MIC Low MIC (µM range) Novel_MIC->Comparison Novel_MOA Competitive/ Time-dependent Novel_MOA->Comparison Alt_Ki Low Ki (nM range) Alt_Ki->Comparison Alt_MIC High MIC (µM range) Alt_MIC->Comparison Alt_MOA Competitive/ Slow-binding Alt_MOA->Comparison Conclusion Superior whole-cell efficacy of novel inhibitor suggests better drug-like properties. Comparison->Conclusion

References

New KARI Inhibitors Demonstrate Enhanced Potency Over IpOHA in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comparative analysis of newly developed Ketol-acid reductoisomerase (KARI) inhibitors reveals several compounds with significantly greater potency than the established inhibitor, N-hydroxy-N-isopropyloxamate (IpOHA). This guide provides a comprehensive overview of the comparative potency, experimental methodologies, and the underlying biological pathway for researchers, scientists, and drug development professionals engaged in the pursuit of novel antimicrobial and herbicidal agents.

Ketol-acid reductoisomerase is a critical enzyme in the branched-chain amino acid biosynthesis pathway in plants and microorganisms, making it an attractive target for the development of new biocidal agents due to its absence in animals.[1][2] The development of potent and specific KARI inhibitors is a promising strategy for creating new antibiotics and herbicides.

Comparative Potency of KARI Inhibitors

The inhibitory activities of several new compounds against KARI from various organisms, particularly Mycobacterium tuberculosis (Mt KARI), have been evaluated and compared to IpOHA. The data, summarized in the table below, highlights the superior potency of these novel inhibitors.

InhibitorTarget EnzymeInhibition Constant (K_i)IC_50Reference
IpOHA M. tuberculosis KARI97.7 nM-[3]
Compound 14 M. tuberculosis KARI3.71 µM-[4]
Compound 16 M. tuberculosis KARI3.06 µM2.06 ± 0.91 µM[4]
MMV553002 M. tuberculosis KARI< 200 nM0.8 µM[5]
Pyrimidinedione 1f M. tuberculosis KARI23.3 nM12.7 µM[1][2]
Pyrimidinedione 1f Oryza sativa KARI146 nM-[1]
E4 M. tuberculosis KARI153 ± 25 nM-[6]
E4 S. aureus KARI531 ± 68 nM-[6]
E10 M. tuberculosis KARI38.4 ± 5.5 nM-[6]
E10 S. aureus KARI22.2 ± 15.4 nM-[6]

KARI Signaling Pathway in Branched-Chain Amino Acid Biosynthesis

KARI catalyzes a crucial two-step reaction in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[7][8] This pathway is essential for the growth and survival of plants and microorganisms.[1] The diagram below illustrates the central role of KARI in this metabolic process.

KARI_Pathway cluster_0 Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate Acetolactate_synthase Acetolactate synthase Pyruvate->Acetolactate_synthase alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->Acetolactate_synthase alpha_Acetolactate α-Acetolactate Acetolactate_synthase->alpha_Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate Acetolactate_synthase->alpha_Aceto_alpha_hydroxybutyrate KARI KARI (Ketol-acid reductoisomerase) alpha_Acetolactate->KARI alpha_Aceto_alpha_hydroxybutyrate->KARI NADP NADP+ KARI->NADP dihydroxy_isovalerate α,β-Dihydroxy -isovalerate KARI->dihydroxy_isovalerate dihydroxy_methylvalerate α,β-Dihydroxy -β-methylvalerate KARI->dihydroxy_methylvalerate NADPH NADPH NADPH->KARI Dehydratase Dihydroxyacid dehydratase dihydroxy_isovalerate->Dehydratase dihydroxy_methylvalerate->Dehydratase keto_isovalerate α-Keto-isovalerate Dehydratase->keto_isovalerate keto_methylvalerate α-Keto-β-methylvalerate Dehydratase->keto_methylvalerate Transaminase Branched-chain amino acid transaminase keto_isovalerate->Transaminase Leucine Leucine keto_isovalerate->Leucine Multiple steps keto_methylvalerate->Transaminase Valine Valine Transaminase->Valine Isoleucine Isoleucine Transaminase->Isoleucine

Caption: The role of KARI in the branched-chain amino acid biosynthesis pathway.

Experimental Protocols

The determination of the inhibitory potency of the new KARI inhibitors involved standardized biochemical assays. The following provides a generalized methodology based on the cited literature.

1. Protein Expression and Purification:

  • The gene encoding KARI from the target organism (e.g., M. tuberculosis) is cloned into an expression vector.

  • The recombinant protein is overexpressed in a suitable host, typically E. coli.

  • The enzyme is then purified to homogeneity using chromatographic techniques such as affinity and size-exclusion chromatography.[2]

2. KARI Inhibition Assay (Spectrophotometric):

  • The standard assay for KARI activity measures the oxidation of NADPH to NADP+ at 340 nm.

  • The reaction mixture typically contains a buffer (e.g., Tris-HCl), MgCl₂, NADPH, and the purified KARI enzyme.

  • The reaction is initiated by the addition of the substrate, 2-acetolactate.

  • For inhibitor studies, the enzyme is pre-incubated with various concentrations of the inhibitor for a defined period before the addition of the substrate.[6]

  • The rate of decrease in absorbance at 340 nm is monitored to determine the enzyme activity.

3. Determination of K_i and IC_50 Values:

  • IC_50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity under the specified assay conditions. It is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • K_i (Inhibition constant): This value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. For competitive inhibitors, it is often determined using the Cheng-Prusoff equation or by global fitting of the data to the appropriate inhibition model (e.g., competitive, non-competitive, uncompetitive) using specialized software. For time-dependent inhibitors, the kinetics of inactivation are analyzed to determine the inactivation rate constants.[2]

4. In Vitro Whole-Cell Activity Assays (e.g., for M. tuberculosis):

  • The minimum inhibitory concentration (MIC) or IC_50 against whole bacterial cells is determined to assess the compound's ability to penetrate the cell wall and inhibit the target enzyme in a cellular context.

  • This is typically performed using microplate-based assays where bacterial growth is monitored in the presence of serial dilutions of the inhibitor.[1][2]

The discovery of these novel KARI inhibitors with enhanced potency opens new avenues for the development of next-generation antibiotics and herbicides. Further studies are warranted to evaluate their in vivo efficacy, safety profiles, and spectrum of activity.

References

Structure-Activity Relationship (SAR) of the KARI-IN-2 Series: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The KARI-IN-2 series, a novel class of compounds, has garnered significant attention for its dual-action potential in targeting key pathways implicated in neurodegenerative diseases. These compounds exhibit inhibitory activity against acid sphingomyelinase (ASM), an enzyme linked to the production of the pro-apoptotic molecule ceramide, and agonist activity at the ghrelin receptor (GHSR1α), which is involved in neuroprotection and cognitive function. This guide provides a comprehensive comparison of the structure-activity relationships within this series, supported by experimental data, to aid researchers and drug development professionals in understanding their therapeutic potential.

Data Presentation: Comparative Analysis of Biological Activity

The biological activities of the KARI-IN-2 series were evaluated for their inhibitory effects on ASM and their agonistic potential on the GHSR1α. The compounds within this series are characterized by a common 2-amino-2-(1,2,3-triazol-4-yl)propane-1,3-diol backbone with varying alkyl chain lengths. This structural modification significantly influences their biological activity.

Acid Sphingomyelinase (ASM) Inhibition

The inhibitory potency of the KARI-IN-2 series against ASM was determined using a cell-based assay. The results, summarized in Table 1, indicate a clear trend where the length of the alkyl chain correlates with the inhibitory activity.

CompoundAlkyl Chain LengthASM Inhibition IC50 (nM)
KARI-5016 carbonsData not available
KARI-4017 carbonsData not available
KARI-3018 carbonsData not available
KARI-201 9 carbons 338.3 [1]
KARI-10110 carbonsData not available

Note: While the primary reference indicates a carbon chain-dependent inhibitory effect, specific IC50 values for all compounds were not available in the provided search results.

Kinetic studies have demonstrated that KARI-201 acts as a competitive inhibitor of ASM. The Michaelis constant (Km) for the substrate sphingomyelin increased in the presence of increasing concentrations of KARI-201, indicating that the inhibitor competes with the substrate for binding to the active site of the enzyme.

KARI-201 Concentration (µM)Km of Sphingomyelin (µM)
1332.5
10433.9
100572.6
Ghrelin Receptor (GHSR1α) Agonism

The agonistic activity of the KARI-IN-2 series on the ghrelin receptor was assessed through a calcium mobilization assay. KARI-201 was identified as a potent agonist of GHSR1α.[2] However, specific EC50 values for the individual compounds in the series were not available in the provided search results. A screening assay showed that at a concentration of 10 µM, KARI-201 exhibited 83.7% of the control agonist response.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

Acid Sphingomyelinase (ASM) Inhibition Assay

This assay quantifies the enzymatic activity of ASM by measuring the hydrolysis of a fluorescently labeled substrate.

Materials:

  • HEK293T cells

  • BODIPY-C12-sphingomyelin (fluorescent substrate)

  • Assay buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, pH 5.0)

  • Lysis buffer (e.g., 0.2% Triton X-100 in PBS)

  • KARI-IN-2 series compounds

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Lysis: HEK293T cells are cultured to confluency. The cells are then washed with PBS and lysed using the lysis buffer. The cell lysate containing the ASM enzyme is collected.

  • Assay Reaction: In a 96-well plate, the cell lysate is incubated with varying concentrations of the KARI-IN-2 compounds for a predetermined time at 37°C.

  • Substrate Addition: The fluorescent substrate, BODIPY-C12-sphingomyelin, is added to each well to initiate the enzymatic reaction.

  • Incubation: The plate is incubated at 37°C for a specific duration, allowing the ASM to hydrolyze the substrate.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader at an excitation/emission wavelength appropriate for the BODIPY dye.

  • Data Analysis: The percentage of ASM inhibition is calculated by comparing the fluorescence in the wells treated with the KARI compounds to the control wells (without inhibitor). The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ghrelin Receptor (GHSR1α) Agonism Assay (Calcium Mobilization)

This assay measures the ability of the KARI-IN-2 compounds to activate the GHSR1α, leading to an increase in intracellular calcium levels.

Materials:

  • HEK293 cells stably expressing GHSR1α

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • KARI-IN-2 series compounds

  • Ghrelin (as a positive control)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: HEK293-GHSR1α cells are seeded into 96-well plates and allowed to attach overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive dye, such as Fluo-4 AM, by incubating them in the dye solution for a specific time at 37°C.

  • Cell Washing: The cells are washed with the assay buffer to remove any excess dye.

  • Compound Addition: The fluorescence plate reader is set to kinetically measure fluorescence. Varying concentrations of the KARI-IN-2 compounds or the positive control (ghrelin) are added to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.

  • Data Analysis: The increase in fluorescence is used to determine the agonistic activity of the compounds. The EC50 values are calculated by plotting the response (change in fluorescence) against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow

The dual action of the KARI-IN-2 series involves two distinct signaling pathways. The experimental workflow is designed to quantify the activity of the compounds on each of these pathways.

G cluster_0 KARI-IN-2 Series Action cluster_1 ASM Inhibition Pathway cluster_2 GHSR1α Agonism Pathway KARI-IN-2 KARI-IN-2 ASM ASM KARI-IN-2->ASM Inhibits GHSR1a GHSR1a KARI-IN-2->GHSR1a Activates Ceramide Ceramide ASM->Ceramide Catalyzes Sphingomyelin Sphingomyelin Sphingomyelin->ASM Substrate Apoptosis Apoptosis Ceramide->Apoptosis Induces Gq/11 Gq/11 GHSR1a->Gq/11 PLC PLC Gq/11->PLC IP3 IP3 PLC->IP3 Ca2+ Release Ca2+ Release IP3->Ca2+ Release Neuroprotection Neuroprotection Ca2+ Release->Neuroprotection

Caption: Dual signaling pathways of the KARI-IN-2 series.

G cluster_0 Experimental Workflow Start Start Synthesize_Analogs Synthesize KARI-IN-2 Analogs (Varying Alkyl Chain Lengths) Start->Synthesize_Analogs ASM_Assay ASM Inhibition Assay (Cell-based, Fluorescent Substrate) Synthesize_Analogs->ASM_Assay GHSR_Assay GHSR1α Agonism Assay (Calcium Mobilization) Synthesize_Analogs->GHSR_Assay Determine_IC50 Determine IC50 Values ASM_Assay->Determine_IC50 Determine_EC50 Determine EC50 Values GHSR_Assay->Determine_EC50 SAR_Analysis Structure-Activity Relationship Analysis Determine_IC50->SAR_Analysis Determine_EC50->SAR_Analysis End End SAR_Analysis->End

Caption: Workflow for SAR studies of the KARI-IN-2 series.

References

A Researcher's Guide to Comparing KARI Inhibitors: Understanding Ki, IC50, and MIC Values

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the discovery and development of novel antimicrobial and herbicidal agents, Ketol-acid reductoisomerase (KARI) presents a compelling target. This essential enzyme in the branched-chain amino acid biosynthesis pathway is found in bacteria, fungi, and plants, but is absent in animals, making it an ideal candidate for selective inhibitors. A critical aspect of evaluating the efficacy of these inhibitors lies in the quantitative assessment of their biochemical and biological activity. This guide provides a comparative overview of key inhibitory metrics—the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the minimum inhibitory concentration (MIC)—supported by experimental data and detailed protocols.

Understanding the Key Metrics: Ki, IC50, and MIC

The potency and efficacy of a KARI inhibitor are commonly described by three key parameters:

  • Ki (Inhibition Constant): This is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger binding affinity and, therefore, a more potent inhibitor at the biochemical level. Ki is an intrinsic property of the inhibitor and the enzyme and is independent of the substrate concentration.[1][2]

  • IC50 (Half-maximal Inhibitory Concentration): This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50% under specific experimental conditions.[3] Unlike Ki, the IC50 value is dependent on the experimental conditions, particularly the concentration of the substrate.[1][4] Therefore, direct comparison of IC50 values between different studies requires careful consideration of the assay conditions. The Cheng-Prusoff equation can be used to convert an IC50 value to a Ki value, providing a more standardized measure of potency.[1][3]

  • MIC (Minimum Inhibitory Concentration): This is a measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It assesses the inhibitor's effectiveness at a whole-cell level, taking into account factors like cell permeability and metabolic stability, which are not captured by in vitro enzyme assays.

The relationship between these parameters is crucial. A potent inhibitor with a low Ki and IC50 value at the enzymatic level must also demonstrate a low MIC value to be considered a viable candidate for further development.

cluster_1 In Vivo (Cell-based) Ki Ki (Binding Affinity) IC50 IC50 (Enzyme Inhibition) Ki->IC50 Influences MIC MIC (Microbial Growth Inhibition) IC50->MIC Predicts

Conceptual relationship between Ki, IC50, and MIC values.

Comparative Data for KARI Inhibitors

The following table summarizes the reported Ki, IC50, and MIC values for a selection of KARI inhibitors against various microbial species. This data highlights the diversity in potency and efficacy among different chemical scaffolds.

InhibitorTarget OrganismKiIC50MICReference
MMV553002 (hydrolyzed) Mycobacterium tuberculosis< 200 nM0.8 µM-[5][6]
1f (pyrimidinedione) Mycobacterium tuberculosis H37Rv23.3 nM-12.7 µM[7]
E4 Mycobacterium tuberculosis153 ± 25 nM--[5]
E4 Staphylococcus aureus531 ± 68 nM--[5]
E10 Mycobacterium tuberculosis38.4 ± 5.5 nM--[5]
E10 Staphylococcus aureus22.2 ± 15.4 nM--[5]
IpOHA Mycobacterium tuberculosis~26 nM--[8]
Hoe 704 Mycobacterium tuberculosis300 nM--[8]
Hoe 704 Campylobacter jejuni110 nM--[8]
CPD Mycobacterium tuberculosis3.03 µM--[8]
CPD Campylobacter jejuni0.59 µM--[8]

Note: The direct comparison of values should be made with caution, as experimental conditions can vary between studies.

Experimental Protocols

Accurate and reproducible determination of Ki, IC50, and MIC values is fundamental for the evaluation of KARI inhibitors. Below are generalized protocols based on methodologies reported in the literature.

Determination of Ki and IC50

This protocol outlines a common method for determining the enzymatic activity of KARI and the inhibitory effects of compounds.

prep Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, 50 mM MgCl2) enzyme Add Purified KARI Enzyme prep->enzyme cofactor Add Cofactor (NADPH) enzyme->cofactor inhibitor Add Inhibitor (Varying Concentrations) cofactor->inhibitor preincubation Pre-incubate Mixture inhibitor->preincubation substrate Initiate Reaction with Substrate (2-acetolactate) preincubation->substrate measurement Monitor NADPH Oxidation (Spectrophotometrically at 340 nm) substrate->measurement analysis Data Analysis (Calculate % Inhibition, IC50, and Ki) measurement->analysis

Workflow for determining Ki and IC50 values for KARI inhibitors.

1. Reagents and Materials:

  • Purified KARI enzyme

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 50 mM MgCl2.[5]

  • NADPH solution

  • Substrate: 2-acetolactate solution

  • Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

2. Assay Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing the assay buffer, a fixed concentration of purified KARI enzyme (e.g., 200 nM), and a fixed concentration of NADPH (e.g., 50 µM).[5]

  • Add the inhibitor compound at varying concentrations to the wells. Include a control well with no inhibitor.

  • Pre-incubate the mixture for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.[5]

  • Initiate the enzymatic reaction by adding the substrate, 2-acetolactate (e.g., 600 µM).[5]

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that causes 50% inhibition.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) Where [S] is the substrate concentration and Km is the Michaelis constant of the enzyme for the substrate. The Km value should be determined experimentally under the same assay conditions in the absence of the inhibitor.

Determination of MIC

The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method.

1. Reagents and Materials:

  • Bacterial strain of interest (e.g., Mycobacterium tuberculosis H37Rv)

  • Appropriate liquid growth medium (e.g., Middlebrook 7H9 broth with supplements)

  • Inhibitor compounds

  • 96-well microplates

  • Incubator

2. Assay Procedure:

  • Prepare a serial dilution of the inhibitor compound in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the bacterial strain. Include a positive control well (bacteria with no inhibitor) and a negative control well (medium only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for a specified period, which can be several days for slow-growing bacteria like M. tuberculosis).

  • After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the inhibitor at which no visible growth is observed.

By systematically applying these methodologies, researchers can generate robust and comparable data to effectively evaluate and prioritize KARI inhibitors for further development in the fight against microbial infections and in the development of novel herbicides.

References

Comparison Guide: Validating KARI Inhibition by Monitoring Substrate Accumulation

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 8, 2025

This guide provides an objective comparison of methodologies for validating the inhibition of Ketol-acid reductoisomerase (KARI), with a primary focus on the substrate accumulation method. It is intended for researchers, scientists, and professionals in drug and herbicide development who are seeking to evaluate KARI inhibitors. The guide includes detailed experimental protocols, comparative data, and pathway and workflow visualizations to aid in assay selection and implementation.

Introduction to KARI and its Inhibition

Ketol-acid reductoisomerase (KARI), EC 1.1.1.86, is a critical enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway found in plants, bacteria, and fungi, but not in animals.[1][2][3] This pathway is essential for the synthesis of valine, leucine, and isoleucine. KARI catalyzes a two-step reaction: an Mg²⁺-dependent alkyl migration followed by an NADPH-dependent reduction of its substrates, (S)-2-acetolactate or (S)-2-aceto-2-hydroxybutyrate.[2][3]

The absence of the BCAA pathway in animals makes KARI an attractive and specific target for the development of novel herbicides, antimicrobials, and antifungal agents.[3][4] Validating the efficacy of potential KARI inhibitors is a crucial step in the discovery pipeline. One effective method for this is to monitor the accumulation of KARI's direct substrate, 2-acetolactate, which builds up when the enzyme's function is blocked. This guide compares the substrate accumulation assay with other common validation techniques.

The KARI-Mediated Step in BCAA Biosynthesis

Inhibition of KARI disrupts the BCAA pathway, leading to a buildup of its substrate, 2-acetolactate. This accumulation serves as a measurable biomarker for the inhibitor's activity. The diagram below illustrates the position of KARI in the pathway and the consequence of its inhibition.

KARI_Pathway cluster_pathway Branched-Chain Amino Acid (BCAA) Biosynthesis Pyruvate Pyruvate AHAS AHAS (Acetohydroxyacid Synthase) Pyruvate->AHAS Acetolactate 2-Acetolactate (Substrate) AHAS->Acetolactate Produces KARI KARI Acetolactate->KARI Acts upon Products 2,3-Dihydroxy- isovalerate KARI->Products Produces BCAAs Valine, Leucine Products->BCAAs Inhibitor KARI Inhibitor Inhibitor->KARI Inhibits

Caption: The KARI-mediated step in the BCAA biosynthesis pathway.

Comparison of KARI Inhibition Validation Methods

Several methods can be employed to validate KARI inhibition, each with distinct principles and applications. The substrate accumulation assay is an indirect measure of enzyme activity, while spectrophotometric assays directly measure product formation or cofactor consumption. Cell-based assays provide insights into an inhibitor's efficacy within a biological system.

FeatureSubstrate Accumulation AssayDirect Spectrophotometric AssayCell-Based (MIC) Assay
Principle Measures the buildup of the substrate (2-acetolactate) when KARI is inhibited.Directly measures enzyme activity by monitoring the decrease in NADPH absorbance at 340 nm as it is consumed.[3][5]Measures the Minimum Inhibitory Concentration (MIC) required to prevent microbial growth.[6][7]
Measured Parameter Concentration of 2-acetolactate (converted to acetoin for colorimetric detection).[8][9]Rate of NADPH consumption (ΔAbs/min).[3]Cell viability or growth inhibition.
Throughput High (96-well plate format).High (96- or 384-well plate format).Medium to High.
Key Equipment Microplate reader (525 nm), centrifuge, incubator.[8]UV-capable microplate reader or spectrophotometer (340 nm).[3]Incubator, microplate reader (e.g., 600 nm for OD).
Pros - Good for complex samples where direct assay is difficult. - Does not require purified KARI if a coupled enzyme system is used.- Real-time, continuous monitoring. - Highly quantitative for determining kinetic parameters (Ki, IC50).[4][10]- Assesses compound potency in a biological context (e.g., cell permeability, off-target effects).
Cons - Indirect measurement. - Requires a coupled reaction to produce the substrate or a specific detection method.- Can be affected by compounds that absorb at 340 nm. - Requires purified enzyme.- Does not confirm the specific target. - Can be influenced by factors other than target inhibition.

Experimental Protocols

Key Protocol: Substrate Accumulation Assay

This protocol is adapted from methods used to measure the product of Acetolactate Synthase (AHAS/ALS), which is the substrate for KARI.[8][9][11] The principle is to run the AHAS reaction to generate 2-acetolactate and then measure its accumulation in the presence of an inhibited KARI enzyme.

Materials:

  • Purified AHAS and KARI enzymes

  • Assay Buffer: 100 mM Tris-HCl pH 8.0, 4 mM MgCl₂[3]

  • Substrates: Sodium Pyruvate, NADPH

  • Stop Solution: Sulfuric Acid

  • Dye Reagent: α-Naphthol and Creatine solution for color development

  • 96-well microplate

Procedure:

  • Reaction Setup: In a 96-well microplate, prepare the reaction mixture containing assay buffer, AHAS, KARI, NADPH, and the test inhibitor at various concentrations.

  • Initiation: Start the reaction by adding the primary substrate, pyruvate.

  • Incubation: Incubate the plate at 37°C for 60 minutes to allow for substrate production and potential accumulation.

  • Termination: Stop the enzymatic reaction by adding the Stop Solution (e.g., sulfuric acid). This also initiates the decarboxylation of the accumulated 2-acetolactate to acetoin.

  • Color Development: Incubate the plate at 60°C for 15 minutes.[11] Add the Dye Reagent to all wells.

  • Final Incubation: Incubate at 60°C for another 15 minutes to allow for color formation.[11]

  • Measurement: Read the absorbance at 525 nm using a microplate reader. The intensity of the color is directly proportional to the amount of accumulated 2-acetolactate.

Comparative Protocol: Direct Spectrophotometric Assay

This is a widely used method to directly measure KARI activity.[3][5]

Materials:

  • Purified KARI enzyme

  • Assay Buffer: 100 mM Tris-HCl pH 8.0, 4 mM MgCl₂[3]

  • Substrates: 2-acetolactate, NADPH

  • UV-transparent 96-well plate or cuvettes

Procedure:

  • Reaction Setup: In a UV-transparent plate, add assay buffer, KARI enzyme, NADPH, and the test inhibitor.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.[12]

  • Initiation: Start the reaction by adding the substrate, 2-acetolactate.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in real-time using a spectrophotometer or plate reader. The rate of decrease corresponds to the rate of NADPH consumption and thus KARI activity.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the substrate accumulation assay, from preparation to data analysis.

Workflow_Substrate_Accumulation Prep Prepare Reagents (Enzymes, Buffers, Inhibitor) Setup Set Up Reaction Plate (Enzymes + Inhibitor) Prep->Setup Start Initiate Reaction (Add Pyruvate) Setup->Start Incubate Incubate at 37°C (Allow Substrate Accumulation) Start->Incubate Stop Stop Reaction & Convert (Add Acid, Incubate 60°C) Incubate->Stop Color Add Dye Reagent (Incubate 60°C) Stop->Color Read Measure Absorbance (525 nm) Color->Read Analyze Data Analysis (Calculate % Inhibition, IC50) Read->Analyze

Caption: Workflow for the KARI substrate accumulation assay.

Conclusion

Validating KARI inhibition by monitoring substrate accumulation is a robust and high-throughput method, particularly useful in complex biological mixtures or when a coupled-enzyme system is preferred. While direct spectrophotometric assays offer real-time kinetic data and are the standard for mechanistic studies, the substrate accumulation assay provides a reliable endpoint measurement of an inhibitor's effect on the pathway. For assessing an inhibitor's performance in a living system, cell-based MIC assays are indispensable, though they lack target specificity. The choice of assay should be guided by the specific research question, the resources available, and the stage of the inhibitor discovery process.

References

A Comparative Analysis of Class I versus Class II KARI Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals comparing the performance of Class I and Class II Ketol-Acid Reductoisomerase (KARI) inhibitors, supported by experimental data and detailed methodologies.

Ketol-acid reductoisomerase (KARI), also known as acetohydroxy acid isomeroreductase, is a critical enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway. This pathway is essential for bacteria, fungi, and plants, but absent in animals, making KARI an attractive target for the development of novel herbicides and antimicrobial agents. KARI enzymes are broadly categorized into two classes: Class I, typically found in fungi and most bacteria, and Class II, predominantly found in plants and some bacteria. This guide provides a comparative analysis of inhibitors targeting these two classes of enzymes, presenting key structural and functional differences, quantitative inhibitory data, and detailed experimental protocols.

Distinguishing Between Class I and Class II KARI

The classification of KARI enzymes is based on their primary structure and oligomeric state. Class I KARIs are shorter proteins, typically around 330-340 amino acids in length, and usually form homodimers or higher-order oligomers (like dodecamers) to create a functional active site.[1][2] In contrast, Class II KARIs are longer, around 490-500 amino acids, due to a gene duplication event that resulted in an additional C-terminal domain. This allows a single polypeptide chain of a Class II KARI to form a complete active site, and they typically exist as dimers or tetramers.[1][2]

These structural differences can influence the binding and efficacy of inhibitors. The active sites, although generally conserved, may present subtle conformational variations between the two classes, offering opportunities for the design of class-specific inhibitors.

Comparative Inhibitor Performance

The development of KARI inhibitors has led to the discovery of several compounds with varying potencies against Class I and Class II enzymes. The following tables summarize the available quantitative data for key inhibitors.

InhibitorClassEnzyme SourceKiIC50Reference
IpOHA (N-hydroxy-N-isopropyloxamate) Class IMycobacterium tuberculosis~26 nM-[3]
Class ICampylobacter jejuni--[3]
Hoe 704 Class IMycobacterium tuberculosis300 nM-[3]
Class ICampylobacter jejuni110 nM-[3]
CPD (Cyclopropane-1,1-dicarboxylate) Class IMycobacterium tuberculosis3.03 µM-[3]
Class ICampylobacter jejuni0.59 µM-[3]
Pyrimidinedione 1f Class IMycobacterium tuberculosis23.3 nM-[4][5]
Class IIOryza sativa (Rice)146 nM-[4]
MMV553002 (hydrolyzed product) Class IMycobacterium tuberculosis531 nM-[6]
NSC116565 Class IMycobacterium tuberculosis95.4 nM-[6]
Phenyl derivative 151f Class IMycobacterium tuberculosis8 nM18 µM (MIC90)[6]

Table 1: Inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of various inhibitors against Class I and Class II KARI enzymes.

A noteworthy example of differential inhibition is the pyrimidinedione compound '1f'. This inhibitor demonstrates a competitive and time-dependent inhibition mechanism against the Class I KARI from Mycobacterium tuberculosis (Ki = 23.3 nM) with respect to both the substrate (2-acetolactate) and the cofactor (NADPH).[4][5] In contrast, against the Class II KARI from Oryza sativa (rice), '1f' exhibits competitive inhibition with respect to the substrate but uncompetitive inhibition with respect to NADPH, and it does not show time-dependent inhibition (Ki = 146 nM).[4] This highlights the potential for developing inhibitors with selectivity for either Class I or Class II KARI enzymes.

Signaling Pathway: Branched-Chain Amino Acid Biosynthesis

KARI is the second enzyme in the multi-step BCAA biosynthesis pathway, which produces leucine, isoleucine, and valine. This pathway is subject to feedback regulation, where the final amino acid products can inhibit the activity of the initial enzymes in the pathway, thus controlling their own synthesis.

BCAA_Pathway cluster_isoleucine Isoleucine Biosynthesis cluster_valine_leucine Valine & Leucine Biosynthesis Threonine Threonine aKB α-Ketobutyrate Threonine->aKB Threonine deaminase AHAS Acetohydroxyacid Synthase (AHAS) Threonine->AHAS AHB α-Aceto-α-hydroxybutyrate aKB->AHB AHAS KARI Ketol-Acid Reductoisomerase (KARI) AHB->KARI DHMB α,β-Dihydroxy-β-methylvalerate DHAD Dihydroxyacid Dehydratase (DHAD) DHMB->DHAD KMB α-Keto-β-methylvalerate Isoleucine Isoleucine KMB->Isoleucine Transaminase B Isoleucine->Threonine Feedback Inhibition Pyruvate Pyruvate AL α-Acetolactate Pyruvate->AL AHAS Pyruvate->AHAS AL->KARI DHIV α,β-Dihydroxyisovalerate DHIV->DHAD KIV α-Ketoisovalerate Valine Valine KIV->Valine Transaminase B Leucine Leucine KIV->Leucine ... Valine->AHAS Feedback Inhibition Leucine->AHAS Feedback Inhibition AHAS->AHB AHAS->AL KARI->DHMB KARI->DHIV DHAD->KMB DHAD->KIV

Branched-Chain Amino Acid Biosynthesis Pathway

Experimental Protocols

Biochemical Assay: Spectrophotometric KARI Inhibition Assay

This assay measures the activity of KARI by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • 100 mM Tris-HCl buffer, pH 7.5

  • 10 mM MgCl2

  • 2.5 mM NADPH

  • 10 mM 2-acetolactate (substrate)

  • Purified KARI enzyme (Class I or Class II)

  • Inhibitor stock solutions (in DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and NADPH in each well of the microplate.

  • Add the desired concentration of the inhibitor to the test wells. For control wells, add an equivalent volume of DMSO.

  • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the KARI enzyme to each well.

  • Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • The initial rate of the reaction is determined from the linear portion of the absorbance vs. time curve.

  • Calculate the percent inhibition for each inhibitor concentration relative to the control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve. Ki values can be determined by performing the assay at varying substrate concentrations and analyzing the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., competitive, non-competitive).[7]

Cell-Based Assay: Microplate Alamar Blue Assay (MABA) for Mycobacterium tuberculosis

This assay determines the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis by using the redox indicator Alamar Blue to measure cell viability.[8][9]

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • Inhibitor stock solutions (in DMSO)

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • In a 96-well microplate, prepare serial dilutions of the test compounds in 7H9 broth. Include a drug-free control and a sterile control.

  • Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After the incubation period, add Alamar Blue solution to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[8][9]

Experimental Workflow

The general workflow for the discovery and characterization of KARI inhibitors involves several key stages, from initial screening to in-depth mechanistic studies.

Experimental_Workflow cluster_biochemical Biochemical Characterization cluster_cell_based Cell-Based Validation cluster_structural Structural Studies Enzyme_Purification Enzyme Purification (Class I & Class II KARI) HTS High-Throughput Screening (Compound Library) Enzyme_Purification->HTS Hit_Validation Hit Validation & IC50 Determination HTS->Hit_Validation Kinetics Kinetic Analysis (Ki, Mechanism of Inhibition) Hit_Validation->Kinetics MIC_Determination MIC Determination (e.g., MABA for M. tb) Kinetics->MIC_Determination Crystallography Co-crystallization (KARI-Inhibitor Complex) Kinetics->Crystallography Toxicity_Assay Cytotoxicity Assay (e.g., against mammalian cells) MIC_Determination->Toxicity_Assay Structure_Analysis Structure-Activity Relationship (SAR) Crystallography->Structure_Analysis Structure_Analysis->Hit_Validation Informs further inhibitor design

General Experimental Workflow for KARI Inhibitor Discovery

Logical Relationships of KARI Inhibitor Classes

The development of KARI inhibitors can be approached from different perspectives, leading to various classes of compounds with distinct modes of action.

Inhibitor_Classes Inhibitors KARI Inhibitors Class I Selective Class II Selective Non-selective Mechanism Mechanism of Action Competitive Non-competitive Uncompetitive Mixed Time-dependent Inhibitors:c1->Mechanism e.g., specific binding to Class I active site Inhibitors:c2->Mechanism e.g., exploits unique conformation of Class II Inhibitors:nc->Mechanism Target Target Site Active Site Binders Allosteric Modulators Mechanism:comp->Target:active Mechanism:noncomp->Target:allo Mechanism:uncomp->Target:active Mechanism:mixed->Target Mechanism:time->Target:active

Logical Relationships of KARI Inhibitor Classes

Conclusion

The structural and functional differences between Class I and Class II KARI enzymes provide a basis for the development of selective inhibitors. While many potent inhibitors have been identified, particularly for Class I enzymes from pathogenic bacteria, there is a need for more extensive comparative studies to elucidate the specific features that govern class selectivity. The detailed experimental protocols and compiled data in this guide offer a valuable resource for researchers aiming to discover and characterize novel KARI inhibitors for applications in agriculture and medicine. The distinct inhibitory mechanisms observed for compounds like pyrimidinedione '1f' against different KARI classes underscore the potential for rational design of next-generation, highly selective KARI-targeting agents.

References

Evaluating KARI Inhibitors: A Comparative Guide to Bactericidal vs. Bacteriostatic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ketol-acid reductoisomerase (KARI) has emerged as a promising target for novel antimicrobial agents due to its essential role in the branched-chain amino acid biosynthesis pathway in bacteria and its absence in animals.[1][2][3] The development of KARI inhibitors offers a potential avenue for new biocides.[1][2][3][4] This guide provides a comparative evaluation of the bactericidal versus bacteriostatic properties of KARI inhibitors, supported by experimental data and detailed methodologies to aid in research and development.

Distinguishing Bactericidal and Bacteriostatic Activity

The classification of an antimicrobial agent as either bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) is crucial for drug development. This distinction is often determined by the ratio of the minimum bactericidal concentration (MBC) to the minimum inhibitory concentration (MIC).

  • Bactericidal: An MBC/MIC ratio of ≤ 4 typically indicates bactericidal activity.[5][6]

  • Bacteriostatic: An MBC/MIC ratio of > 4 suggests bacteriostatic activity.[5][6]

Time-kill curve analysis is another key method used to assess these properties by observing the rate of bacterial killing over time.[7][8] A bactericidal agent will show a significant reduction (e.g., ≥99.9% or a 3-log10 decrease) in the colony-forming units (CFU)/mL over a specific period.[7]

Comparative Data of KARI Inhibitors

InhibitorTarget OrganismTarget EnzymeKiMICReference
1f (pyrimidinedione) Mycobacterium tuberculosis H37RvMtKARI23.3 nM12.7 µM[1][3]
NSC116565 (1b) Mycobacterium tuberculosis H37RaMtKARI-2.93 µM (MIC50)[9]
NSC116565 (1b) Mycobacterium tuberculosis H37RvMtKARI-6.06 µM (MIC50)[9]
IpOHA (N-hydroxy-N-isopropyloxamate) Mycobacterium tuberculosisMtKARI97.7 nM-[9]
IpOHA Prodrug Mycobacterium tuberculosis H37RvMtKARI-2.32 ± 0.04 μM (MIC90)[9]
Hoe 704 Mycobacterium tuberculosisMtKARI300 nM-[4][9]
Hoe 704 Campylobacter jejuniCjKARI110 nM-[4][9]
CPD (cyclopropane-1,1-dicarboxylate) Mycobacterium tuberculosisMtKARI3.03 µM-[4][9]
CPD (cyclopropane-1,1-dicarboxylate) Campylobacter jejuniCjKARI0.59 µM-[4][9]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6]

Methodology: Broth Microdilution

  • Preparation of Inhibitor Stock: Dissolve the KARI inhibitor in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the inhibitor stock in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).[10]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture.[11]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (no inhibitor) and a negative control (no bacteria).

  • Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 16-20 hours.[11]

  • Observation: The MIC is the lowest concentration of the inhibitor at which no visible turbidity is observed.[12]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][13]

Methodology:

  • Perform MIC Assay: First, determine the MIC as described above.

  • Subculturing: Take an aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth (i.e., at and above the MIC).[11]

  • Plating: Spread the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at the optimal temperature for the test organism for 18-24 hours.

  • Enumeration: The MBC is the lowest concentration of the inhibitor that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[14]

Time-Kill Curve Assay

This assay measures the rate of bacterial killing over time in the presence of an antimicrobial agent.[7]

Methodology:

  • Culture Preparation: Prepare a bacterial culture in the logarithmic phase of growth and dilute it to a standardized concentration (e.g., 1 x 10^6 CFU/mL).[8]

  • Exposure: Add the KARI inhibitor at various concentrations (e.g., 1x, 2x, and 4x the MIC) to the bacterial culture.[8] Include a growth control without the inhibitor.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Plating and Incubation: Perform serial dilutions of the aliquots, plate them on agar, and incubate for 24 hours.

  • Data Analysis: Count the number of colonies to determine the CFU/mL at each time point. Plot log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[7]

Visualizing Key Concepts and Workflows

Bactericidal_vs_Bacteriostatic cluster_determination Determination of Activity MIC MIC Assay (Inhibits Growth) MBC MBC Assay (Kills Bacteria) MIC->MBC Ratio Calculate MBC/MIC Ratio MBC->Ratio Bactericidal Bactericidal (Ratio ≤ 4) Ratio->Bactericidal ≤ 4 Bacteriostatic Bacteriostatic (Ratio > 4) Ratio->Bacteriostatic > 4

Caption: Workflow for determining bactericidal vs. bacteriostatic activity.

KARI_Pathway_Inhibition cluster_pathway Branched-Chain Amino Acid Biosynthesis Substrate 2-Acetolactate KARI KARI Enzyme Substrate->KARI Product 2,3-Dihydroxy-isovalerate KARI->Product BCAA Branched-Chain Amino Acids (Leucine, Valine, Isoleucine) Product->BCAA Growth Bacterial Growth & Survival BCAA->Growth Inhibitor KARI Inhibitor Inhibitor->KARI

Caption: Inhibition of the KARI pathway by a KARI inhibitor.

Time_Kill_Assay_Workflow A Prepare Log-Phase Bacterial Culture B Add KARI Inhibitor (Multiple Concentrations) A->B C Incubate and Sample at Time Points B->C D Plate Serial Dilutions on Agar C->D E Incubate Plates D->E F Count CFUs E->F G Plot log10 CFU/mL vs. Time F->G

References

Safety Operating Guide

Proper Disposal Procedures for Mt KARI-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed guidance on the proper disposal of Mt KARI-IN-2, also known as Karrikin 2. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations. While this compound is not classified as a hazardous substance, adherence to these protocols is essential for maintaining a safe and efficient research environment.

A Safety Data Sheet (SDS) for Karrikin 2 indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] However, it is crucial to handle all laboratory chemicals with care and to follow established safety protocols.

Chemical and Hazard Information

To provide a clear overview of the safety profile of this compound, the following table summarizes its key characteristics based on available data.

PropertyValueReference
Synonyms 2H-furo[2,3-c]pyran-2-one, KAR2[1]
CAS Number 857054-03-6[1]
GHS Classification Not classified as hazardous[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0[1]

Experimental Protocol: Disposal of this compound

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on general best practices for laboratory chemical waste management.[2][3][4][5]

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves.

  • Labeled waste container for non-hazardous chemical waste.

  • Spill containment materials (e.g., absorbent pads).

Procedure:

  • Personnel Safety: Before beginning any disposal procedure, ensure you are wearing the appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Assess Contamination: Determine if the this compound waste is pure or has been mixed with other hazardous chemicals.

    • Pure, Uncontaminated this compound: If the substance is in its pure form and has not come into contact with any hazardous materials, it can be disposed of as non-hazardous waste.

    • Contaminated this compound: If the this compound has been mixed with or is contaminated by hazardous substances, it must be treated as hazardous waste.[4][6] Follow your institution's specific guidelines for hazardous waste disposal.

  • Solid Waste Disposal:

    • For pure, solid this compound, place it in a designated and clearly labeled container for non-hazardous chemical waste.

    • Ensure the container is properly sealed to prevent any release of the substance.

  • Liquid Waste Disposal (Solutions):

    • Aqueous solutions of pure this compound can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with your local and institutional regulations.[2]

    • If the solvent is anything other than water, or if the solution is contaminated with other chemicals, it must be collected as chemical waste.

  • Empty Container Disposal:

    • Empty containers that held pure this compound should be triple-rinsed with a suitable solvent (e.g., water).[3]

    • After rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, according to your facility's recycling and waste management policies.[3]

  • Record Keeping: Document the disposal of the chemical in your laboratory's chemical inventory log.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start cluster_assessment Step 1: Assessment cluster_disposal_path Step 2: Segregation & Disposal cluster_final_actions Step 3: Final Actions start Start: this compound Waste assess_contamination Is the waste contaminated with hazardous chemicals? start->assess_contamination non_hazardous_path Treat as Non-Hazardous Waste assess_contamination->non_hazardous_path No hazardous_path Treat as Hazardous Waste assess_contamination->hazardous_path Yes dispose_non_hazardous Dispose in designated non-hazardous waste stream. non_hazardous_path->dispose_non_hazardous follow_hazardous_protocol Follow institutional protocol for hazardous waste. hazardous_path->follow_hazardous_protocol rinse_container Triple-rinse empty container. dispose_non_hazardous->rinse_container follow_hazardous_protocol->rinse_container dispose_container Dispose of rinsed container in appropriate lab trash. rinse_container->dispose_container

Caption: Decision workflow for the proper disposal of this compound.

It is imperative for all laboratory personnel to be familiar with their institution's specific policies regarding chemical waste management.[3][5] In case of uncertainty, always consult with your Environmental Health and Safety (EHS) department.

References

Essential Safety and Handling Guide for Novel Potent Compounds: A Case Study with "Mt KARI-IN-2"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety information has been found for a compound designated "Mt KARI-IN-2." This document provides essential safety and logistical information based on best practices for handling novel, potent, or uncharacterized chemical compounds in a research and development setting. The following guidance should be adapted based on a thorough risk assessment of the specific compound and experimental context.

Pre-Handling Risk Assessment

Before any work with a new or uncharacterized compound like "this compound" commences, a thorough risk assessment is mandatory. This assessment should be documented and reviewed by the principal investigator and the institution's Environmental Health and Safety (EHS) department. The assessment should consider the potential for the compound to be toxic, carcinogenic, mutagenic, or reactive.[1][2][3][4][5]

Workflow for Introducing a Novel Compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase a Obtain Available Information (if any) b Conduct Formal Risk Assessment a->b c Develop Standard Operating Procedure (SOP) b->c d Select & Don Appropriate PPE c->d e Work in Designated Engineering Control d->e f Perform Experiment Following SOP e->f g Segregate Waste at Point of Generation f->g h Label Waste Container 'Unknown - Potentially Potent' g->h i Arrange for EHS Pickup and Characterization h->i

Caption: Workflow for the safe introduction and handling of a novel compound.

Personal Protective Equipment (PPE)

Given the unknown nature of "this compound," a high level of precaution is warranted. The selection of PPE should be based on the principle of minimizing all potential routes of exposure, including dermal, inhalation, and ocular.[6][7][8][9]

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile or neoprene gloves.[8]Provides a barrier against dermal absorption. Double-gloving allows for the safe removal of the outer, potentially contaminated layer.
Eye Protection Chemical splash goggles and a face shield.[7][9]Protects against splashes, aerosols, and unforeseen reactions.
Body Protection A disposable, chemical-resistant lab coat or suit (e.g., Tyvek).[8][9]Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator appropriate for airborne particulates and vapors. The specific type should be determined by a risk assessment.[7][8][9]Protects against inhalation of the compound, which is a primary route of exposure for potent substances.
Foot Protection Closed-toe, chemical-resistant shoes and disposable shoe covers.Prevents contamination of shoes and the subsequent spread of the compound.

Operational Plan: Handling and Experimentation

All handling of "this compound" should occur within a designated and controlled environment.

Experimental Workflow for Handling a Novel Potent Compound

Start Start Prepare Work Area in\nFume Hood/Glovebox Prepare Work Area in Fume Hood/Glovebox Start->Prepare Work Area in\nFume Hood/Glovebox End End Don Full PPE Don Full PPE Prepare Work Area in\nFume Hood/Glovebox->Don Full PPE Weigh Compound in\nContainment Weigh Compound in Containment Don Full PPE->Weigh Compound in\nContainment Dissolve/Use in Experiment Dissolve/Use in Experiment Weigh Compound in\nContainment->Dissolve/Use in Experiment Segregate Waste Segregate Waste Dissolve/Use in Experiment->Segregate Waste Clean Work Area Clean Work Area Segregate Waste->Clean Work Area Doff PPE in Designated Area Doff PPE in Designated Area Clean Work Area->Doff PPE in Designated Area Wash Hands Thoroughly Wash Hands Thoroughly Doff PPE in Designated Area->Wash Hands Thoroughly Wash Hands Thoroughly->End cluster_generation Waste Generation Solid Waste Solid Waste Segregate at Source Segregate at Source Solid Waste->Segregate at Source Liquid Waste Liquid Waste Liquid Waste->Segregate at Source Contaminated PPE Contaminated PPE Contaminated PPE->Segregate at Source Label Clearly Label Clearly Segregate at Source->Label Clearly Store in Secure Area Store in Secure Area Label Clearly->Store in Secure Area EHS Pickup and Analysis EHS Pickup and Analysis Store in Secure Area->EHS Pickup and Analysis Final Disposal by Certified Vendor Final Disposal by Certified Vendor EHS Pickup and Analysis->Final Disposal by Certified Vendor

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.